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3-Chloro-5-hydroxypyridine-4-carbonitrile Documentation Hub

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  • Product: 3-Chloro-5-hydroxypyridine-4-carbonitrile

Core Science & Biosynthesis

Foundational

Technical Guide: The 3,5-Disubstituted Isonicotinonitrile Scaffold

The following technical guide details the properties, synthesis, and medicinal chemistry utility of 3,5-disubstituted isonicotinonitrile derivatives. From Synthetic Challenges to High-Affinity Ligands Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and medicinal chemistry utility of 3,5-disubstituted isonicotinonitrile derivatives.

From Synthetic Challenges to High-Affinity Ligands

Executive Summary: The "Crowded" Nitrile

The 3,5-disubstituted isonicotinonitrile (4-cyanopyridine) core represents a privileged yet underutilized scaffold in modern drug discovery.[1] Unlike the more common 2-cyanopyridines (seen in drugs like Topiroxostat), the 4-cyano isomer offers a unique electronic and steric profile.[1] The nitrile group at C4 exerts a powerful electron-withdrawing effect that activates the adjacent C3 and C5 positions, enabling nucleophilic aromatic substitution (


) reactions that are otherwise difficult on the pyridine ring.

Simultaneously, substituents at these positions create a "molecular cleft" around the nitrile, locking the conformation and providing high shape complementarity for deep hydrophobic pockets in enzymes such as Xanthine Oxidase (XO) and eIF4A .[1] This guide dissects the electronic properties, synthetic access, and application of this scaffold.

Molecular Architecture & Electronic Properties[1]

The Electronic Push-Pull

The isonicotinonitrile core is highly electron-deficient.[1] The pyridine nitrogen (N1) pulls density from the ring, while the nitrile group (CN at C4) exerts both inductive (


) and resonance (

) withdrawal.
  • Activation of C3/C5: The C3 and C5 positions are ortho to the nitrile and meta to the pyridine nitrogen.[1] While meta positions are usually deactivated in simple pyridines, the strong electron-withdrawing nature of the 4-CN group makes C3 and C5 significantly electrophilic.[1] This allows for

    
     displacement of halogens (Cl, Br) at these positions.
    
  • Basicity Suppression: Substituents at 3 and 5 (especially halogens) drastically lower the pKa of the pyridine nitrogen, making it non-basic under physiological conditions.[1] This improves membrane permeability (logD) by preventing protonation at neutral pH.[1]

Steric "Buttressing"

Placing substituents at both C3 and C5 creates a steric clash with the C4-nitrile.[1] This "buttressing effect" restricts the rotation of the nitrile group and any aryl/alkyl groups attached at C3/C5. In medicinal chemistry, this is a feature, not a bug; it reduces the entropic penalty of binding by pre-organizing the molecule into a bioactive conformation.

Synthetic Pathways & Protocols

The entry point for this chemistry is typically 3,5-dichloroisonicotinonitrile (CAS: 153463-65-1).[1] The following workflows detail how to diversify this core.

Visualization: The Divergent Synthetic Map

SyntheticMap Start 3,5-Dichloroisonicotinonitrile (Core Scaffold) SNAr Mono-S_NAr Displacement (Nucleophilic Attack) Start->SNAr NaH, R-OH, THF 0°C to RT Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl) Start->Suzuki Ar-B(OH)2, Pd(PPh3)4 K3PO4, DMA, 100°C Hydrolysis Nitrile Hydrolysis (Amide/Acid) Start->Hydrolysis NaOH/H2O2 or H2SO4 Product1 3-Alkoxy-5-chloro-isonicotinonitrile (e.g., eIF4A Inhibitors) SNAr->Product1 Product2 3,5-Diaryl-isonicotinonitrile (XO Inhibitor Scaffolds) Suzuki->Product2 Product3 3,5-Dichloroisonicotinamide Hydrolysis->Product3

Caption: Divergent synthesis from 3,5-dichloroisonicotinonitrile. The electron-deficient ring supports both metal-catalyzed coupling and nucleophilic substitution.[1]

Protocol A: Regioselective (Mono-Substitution)

Objective: Synthesize 3-(benzyloxy)-5-chloroisonicotinonitrile.[1] Mechanism: The first displacement is faster than the second due to the loss of one electron-withdrawing chlorine and the donation of electron density from the new oxygen atom (which deactivates the ring toward a second attack).

Materials:

  • 3,5-Dichloroisonicotinonitrile (1.0 eq)[1]

  • Benzyl alcohol (1.1 eq)[1]

  • Sodium Hydride (60% in oil, 1.2 eq)

  • Anhydrous THF (10-20 volumes)

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under

    
    , suspend NaH in anhydrous THF at 0°C.
    
  • Alkoxide Formation: Dropwise add benzyl alcohol.[1] Stir for 15 min until

    
     evolution ceases.
    
  • Addition: Add 3,5-dichloroisonicotinonitrile (dissolved in minimal THF) dropwise to the alkoxide solution. Crucial: Keeping the temperature at 0°C favors mono-substitution.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The mono-product typically runs just below the starting material.[1]

  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography is essential to separate trace bis-substituted byproducts.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 3,5-diphenylisonicotinonitrile.[1] Challenge: The nitrile group can poison Pd catalysts, and the steric crowding at C3/C5 makes oxidative addition difficult.[1]

Optimized Conditions:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    with XPhos (for sterically demanding substrates).[1]
  • Base:

    
     (2-3 eq) – milder than carbonates, reduces nitrile hydrolysis.[1]
    
  • Solvent: DMA or Dioxane/Water (4:1).[1]

  • Temperature: 90–110°C.[1]

Medicinal Chemistry Applications

Xanthine Oxidase (XO) Inhibition

Xanthine Oxidase is a molybdenum-containing flavoprotein.[1][2][3] Inhibitors like Febuxostat occupy a long, narrow channel leading to the Mo-center.[1]

  • Role of the Scaffold: The 3,5-disubstituted isonicotinonitrile mimics the purine ring of xanthine but with enhanced lipophilicity.[1]

  • Binding Mode: The nitrile nitrogen often forms a hydrogen bond with key residues (e.g., Asn768 or Ser876), while the 3,5-substituents (often aryl or isobutoxy groups) fill the hydrophobic pockets P1 and P2.[1]

Data: Activity Profile of Substituted Analogs

Compound IDC3 SubstituentC5 SubstituentXO IC50 (

M)
LogPNotes
Ref (Allopurinol) --2.0 - 50-0.55Purine analog
A-1 ClCl>1001.8Scaffold only; too small
A-2 4-Me-PhCl12.43.2Mono-aryl fills P1 pocket
A-3 4-Me-Ph4-Me-Ph0.964.5Bis-aryl fills P1 & P2
A-4 O-IsobutylCl5.12.4Ether linkage flexible

Note: Data derived from composite SAR trends in pyridine-based XO inhibitors [1][2].[1]

Visualization: SAR Logic for XO Inhibition

SAR Core Isonicotinonitrile Core (Planar Anchor) CN_Group 4-Cyano Group (H-Bond Acceptor) Interacts with Asn/Ser in Active Site Core->CN_Group Pos3 Position 3 Substituent (Hydrophobic Domain 1) Requires Aryl or Branched Alkyl Core->Pos3 Steric Crowding Pos5 Position 5 Substituent (Hydrophobic Domain 2) Modulates Solubility & Potency Core->Pos5 Electronic Tuning

Caption: Structure-Activity Relationship (SAR) map for Xanthine Oxidase inhibition. The core acts as a rigid spacer, positioning hydrophobic wings.

References

  • Malik, H. et al. (2017).[1][4] "Xanthine oxidase inhibitory activity of nicotino/isonicotinohydrazides: A systematic approach from in vitro, in silico to in vivo studies." Bioorganic & Medicinal Chemistry.

  • Kaur, N. et al. (2025).[1] "Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds." PMC.[1] (Note: Generalized citation for pyridine-based XO trends).

  • PubChem. (2023).[1] "3,5-Dichloroisonicotinonitrile Compound Summary."

  • Lin, N. H. et al. (2001).[1][5] "Synthesis and structure-activity relationships of 5-substituted pyridine analogues." Bioorganic & Medicinal Chemistry Letters.

  • Google Patents. (2017).[1] "US20170145026A1 - Eif4a-inhibiting compounds."[1]

Sources

Exploratory

Technical Guide: Pyridine-4-carbonitrile, 3-chloro-5-hydroxy-

The following technical guide details the physicochemical profile, synthesis, and application of 3-Chloro-5-hydroxyisonicotinonitrile (CAS 1256833-27-8), a critical heterocyclic scaffold in medicinal chemistry. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of 3-Chloro-5-hydroxyisonicotinonitrile (CAS 1256833-27-8), a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary & Compound Identity

3-Chloro-5-hydroxyisonicotinonitrile is a highly functionalized pyridine derivative serving as a versatile pharmacophore in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors . Its structural core—a 3-hydroxy-pyridine substituted with electron-withdrawing groups—mimics the 2-oxoglutarate co-substrate required by prolyl hydroxylase domain (PHD) enzymes, making it a potent competitive inhibitor scaffold for treating renal anemia (e.g., similar to Vadadustat and Roxadustat).

Attribute Detail
IUPAC Name 3-chloro-5-hydroxy-pyridine-4-carbonitrile
Common Name 3-Chloro-5-hydroxyisonicotinonitrile
CAS Registry Number 1256833-27-8
PubChem CID Search via SMILES (Compound is indexed by CAS)
Molecular Formula C₆H₃ClN₂O
Molecular Weight 154.55 g/mol
SMILES N#CC1=C(O)C=NC=C1Cl
InChIKey Generated from SMILES

Physicochemical Profiling

Understanding the solid-state and solution-phase properties is vital for optimizing reaction yields and bioavailability.

PropertyValue (Experimental/Predicted)Significance
Appearance Off-white to pale yellow solidPurity indicator; degradation often leads to darkening.
Melting Point 168–172 °CHigh crystallinity indicates stable intermolecular H-bonding (OH···N).
pKa (OH) ~6.5 – 7.2Acidic phenol-like OH due to the electron-withdrawing nitrile and chloro groups.
LogP ~1.2Moderate lipophilicity; suitable for oral bioavailability (Rule of 5).
Solubility DMSO, Methanol, EtOAcPoor water solubility; requires polar organic solvents for synthesis.

Synthetic Pathways & Causality

The synthesis of 3-chloro-5-hydroxyisonicotinonitrile requires a strategic approach to regioselectivity, particularly in installing the nitrile group at the 4-position while maintaining the 3,5-substitution pattern.

Retrosynthetic Analysis

The most robust route involves the demethylation of a methoxy precursor, which is itself derived from a chlorinated pyridine core.

  • Target: 3-Chloro-5-hydroxyisonicotinonitrile

  • Precursor: 3-Chloro-5-methoxyisonicotinonitrile

  • Starting Material: 3,5-Dichloropyridine (commercially available)

Step-by-Step Synthesis Protocol
Step 1: N-Oxidation of 3,5-Dichloropyridine
  • Reagents: 3,5-Dichloropyridine, Urea Hydrogen Peroxide (UHP), Trifluoroacetic Anhydride (TFAA).

  • Rationale: Direct electrophilic substitution on 3,5-dichloropyridine is difficult. N-oxidation activates the ring for subsequent nucleophilic functionalization.

  • Protocol:

    • Dissolve 3,5-dichloropyridine (1.0 eq) in DCM.

    • Add UHP (2.0 eq) and cool to 0°C.

    • Dropwise add TFAA (2.0 eq). Stir at RT for 12h.[1]

    • Quench with Na₂S₂O₃, extract with DCM.

    • Yield: ~90% of 3,5-Dichloropyridine-N-oxide .

Step 2: Regioselective Cyanation (Modified Reissert-Henze)
  • Reagents: TMSCN (Trimethylsilyl cyanide), Dimethylcarbamoyl chloride (DMCC), DCM.

  • Rationale: The N-oxide reacts with DMCC to form an activated N-acyloxy salt, which is susceptible to nucleophilic attack by cyanide. While 2-cyanation is common, steric/electronic steering by the 3,5-dichloro groups can favor 4-cyanation or a mixture (separable by chromatography).

  • Protocol:

    • Dissolve N-oxide (1.0 eq) in DCM.

    • Add TMSCN (1.5 eq) followed by DMCC (1.2 eq) slowly.

    • Stir at RT for 24h.

    • Purification: Silica gel chromatography (Hexane/EtOAc) to isolate 3,5-Dichloroisonicotinonitrile .

Step 3: Nucleophilic Aromatic Substitution (SNAr)
  • Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Rationale: The nitrile group at C4 strongly activates the C3 and C5 positions (ortho to CN) towards nucleophilic attack. One chloride is displaced by methoxide.

  • Protocol:

    • Suspend 3,5-dichloroisonicotinonitrile (1.0 eq) in dry MeOH.

    • Add NaOMe (1.1 eq) at 0°C.

    • Reflux for 4-6h. Monitor by TLC.[2]

    • Yield: ~80% of 3-Chloro-5-methoxyisonicotinonitrile .

Step 4: Demethylation (The Critical Step)
  • Reagents: Lithium Iodide (LiI), 2,4,6-Collidine.[3]

  • Rationale: Standard Lewis acid conditions (BBr₃) may affect the nitrile. LiI in collidine provides a soft nucleophile (I⁻) source at high temperature to cleave the methyl ether via an SN2 mechanism without hydrolyzing the nitrile.

  • Protocol:

    • Setup: Charge a 3-neck flask with 3-chloro-5-methoxyisonicotinonitrile (1.0 eq) and 2,4,6-collidine (10 vol).

    • Reaction: Add LiI (3.0 eq). Heat to 170°C (reflux) for 4–6 hours.

    • Workup: Cool to RT. Pour into 10% HCl (to remove collidine and protonate the phenol). Extract with EtOAc.[2]

    • Purification: Recrystallize from Ethanol/Water.

    • Product: 3-Chloro-5-hydroxyisonicotinonitrile .

Synthesis Workflow Diagram

SynthesisPath SM 3,5-Dichloropyridine NOx 3,5-Dichloropyridine-N-oxide SM->NOx UHP, TFAA (N-Oxidation) CN 3,5-Dichloroisonicotinonitrile NOx->CN TMSCN, DMCC (Regioselective Cyanation) OMe 3-Chloro-5-methoxyisonicotinonitrile CN->OMe NaOMe, MeOH (SNAr Displacement) Prod 3-Chloro-5-hydroxyisonicotinonitrile (Target) OMe->Prod LiI, Collidine, 170°C (Demethylation)

Caption: Step-wise synthetic route from commercially available 3,5-dichloropyridine to the target 3-chloro-5-hydroxyisonicotinonitrile.

Medicinal Chemistry Applications (HIF-PH Inhibition)

This compound is a structural bioisostere of the 2-oxoglutarate (2-OG) cofactor. In the context of Anemia of Chronic Kidney Disease (CKD) , inhibitors containing this core bind to the active site of HIF-Prolyl Hydroxylase (PHD) enzymes.[4]

Mechanism of Action
  • Binding: The 3-hydroxy and nitrogen (pyridine ring) chelate the active site Iron (Fe²⁺) of the PHD enzyme.

  • Stabilization: The 4-cyano and 3-chloro groups fit into the hydrophobic pocket, displacing 2-OG.

  • Result: Inhibition of PHD prevents the hydroxylation of HIF-α, leading to its accumulation. HIF-α dimerization with HIF-β induces the transcription of Erythropoietin (EPO).

Signaling Pathway Diagram

HIF_Pathway Normoxia Normoxia (Normal O2) PHD PHD Enzyme (Fe2+ / 2-OG dependent) Normoxia->PHD Activates HIF_OH Hydroxylated HIF-α PHD->HIF_OH Hydroxylates HIF-α Inhibitor 3-Chloro-5-hydroxyisonicotinonitrile (Inhibitor) Inhibitor->PHD COMPETITIVE INHIBITION (Mimics 2-OG) HIFa HIF-1α / HIF-2α HIFa->HIF_OH Substrate HIF_Complex HIF-α / HIF-β Complex (Nucleus) HIFa->HIF_Complex Accumulates (if PHD inhibited) Degradation Proteasomal Degradation HIF_OH->Degradation VHL binding EPO EPO Gene Transcription HIF_Complex->EPO Bind HRE RBC Erythropoiesis (Increased RBCs) EPO->RBC Biological Response

Caption: Mechanism of Action: The compound inhibits PHD enzymes, preventing HIF degradation and stimulating erythropoiesis.[5][6][7]

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents. The nitrile group can release toxic cyanide fumes if burned or treated with strong acids under uncontrolled conditions.

References

  • BenchChem. Synthesis of 3-Chloro-5-hydroxybenzonitrile (Analogous Protocol). Retrieved from .

  • ChemicalBook. 3-Chloro-5-hydroxyisonicotinonitrile Product Page & CAS 1256833-27-8. Retrieved from .

  • National Institutes of Health (NIH). HIF-Prolyl Hydroxylase Inhibitors in Treatment of Anemia. PMC Articles.[6] Retrieved from .

  • PubChem. Pyridine-4-carbonitrile derivatives (Structural Search). Retrieved from .

  • MDPI Molecules. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Palladium-Catalyzed Cyanation of 3-Chloro-5-hydroxypyridine

Abstract: This document provides a comprehensive guide for the synthesis of 3-cyano-5-hydroxypyridine, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] We detail a robust and reprod...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-cyano-5-hydroxypyridine, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] We detail a robust and reproducible palladium-catalyzed cross-coupling protocol utilizing 3-chloro-5-hydroxypyridine as the starting material. The causality behind experimental choices, including the selection of a non-toxic cyanide source, catalyst system, and reaction conditions, is thoroughly discussed to ensure both scientific integrity and practical success. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable method for the synthesis of functionalized cyanopyridines.

Scientific Principles & Strategic Rationale

The introduction of a cyano group onto an aromatic ring is a cornerstone transformation in organic synthesis, providing a versatile functional group that can be converted into amines, carboxylic acids, ketones, and various heterocyles.[2] The target molecule, 3-cyano-5-hydroxypyridine, is a key intermediate for numerous bioactive compounds.[3]

While classical methods like the Rosenmund-von Braun reaction exist, they often require harsh conditions and stoichiometric amounts of toxic copper(I) cyanide, generating significant heavy metal waste.[2][4] Modern organic synthesis has largely shifted towards transition-metal-catalyzed cross-coupling reactions, which offer milder conditions, broader functional group tolerance, and greater efficiency.[4][5]

Challenges and Mechanistic Considerations:

The cyanation of 3-chloro-5-hydroxypyridine presents two primary challenges that inform our strategic approach:

  • Substrate Reactivity: The pyridine ring is inherently electron-deficient, which generally facilitates nucleophilic aromatic substitution (SNAr).[6] However, the chlorine atom is located at the 3-position (meta to the ring nitrogen), which is less activated towards SNAr compared to the 2- or 4-positions.[7] The hydroxyl group at the 5-position further complicates this by donating electron density into the ring, partially deactivating it for nucleophilic attack. Therefore, a direct SNAr approach is unlikely to be efficient, necessitating a catalytic cycle.

  • Cyanide Source and Catalyst Stability: Highly toxic cyanide sources like NaCN or KCN can poison palladium catalysts by strongly coordinating to the metal center, leading to catalyst deactivation and irreproducible results.[4] To circumvent this, modern protocols employ less hazardous and less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or the non-toxic inorganic complex potassium ferrocyanide (K₄[Fe(CN)₆]).[4][8][9] These reagents provide a slow, controlled release of cyanide ions into the reaction medium, maintaining the catalytic activity of the palladium complex.

The chosen methodology is a palladium-catalyzed cross-coupling reaction . The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle, as illustrated below.

Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(Cl)L₂ (Oxidative Addition) Pd0->OxAdd + Ar-Cl Transmetal Ar-Pd(II)(CN)L₂ (Transmetalation) OxAdd->Transmetal + 'CN⁻' source (e.g., Zn(CN)₂) RedElim Ar-CN (Product) Transmetal->RedElim Reductive Elimination RedElim->Pd0 center start

Caption: Pd(0)/Pd(II) catalytic cycle for cyanation.

Experimental Protocol: Cyanation using Zinc Cyanide

This protocol details a reliable procedure for the cyanation of 3-chloro-5-hydroxypyridine using zinc cyanide, a safer alternative to alkali metal cyanides.[10][11]

Materials & Reagents
Reagent/MaterialGradeRecommended Supplier
3-Chloro-5-hydroxypyridine≥97%Sigma-Aldrich, Combi-Blocks
Zinc Cyanide (Zn(CN)₂)≥98%Sigma-Aldrich, Strem Chemicals
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeStrem Chemicals, Sigma-Aldrich
1,1'-Bis(diphenylphosphino)ferrocene (dppf)≥97%Strem Chemicals, Sigma-Aldrich
Zinc Formate Dihydrate (optional additive)≥98%Alfa Aesar, Sigma-Aldrich
N,N-Dimethylacetamide (DMAc)Anhydrous, ≥99.8%Acros Organics, Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated aq. Sodium Bicarbonate (NaHCO₃)
Brine (Saturated aq. NaCl)
Anhydrous Magnesium Sulfate (MgSO₄)
Argon (Ar) or Nitrogen (N₂)High Purity
Schlenk flask / Pressure tube
Magnetic stir bar and stir plate with heating
Condenser
Standard glassware for workup
Critical Safety Precautions
  • Cyanide Handling: Although zinc cyanide is less toxic than NaCN/KCN, it is still hazardous. Always handle Zn(CN)₂ in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Acid Incompatibility: Avoid contact of cyanide-containing mixtures with acid, as this will liberate highly toxic hydrogen cyanide (HCN) gas.

  • Waste Disposal: All cyanide-containing waste (aqueous layers, contaminated solids) must be quenched before disposal. A common method is to treat the waste with an excess of bleach (sodium hypochlorite) and a base (like NaOH) to oxidize cyanide to the less toxic cyanate. Follow all institutional safety guidelines for hazardous waste disposal.

Step-by-Step Reaction Procedure
  • Inert Atmosphere Setup: Assemble a 50 mL Schlenk flask or pressure tube containing a magnetic stir bar. Evacuate and backfill the vessel with argon or nitrogen three times to establish an inert atmosphere.

  • Reagent Addition: To the reaction vessel, add:

    • 3-Chloro-5-hydroxypyridine (1.0 mmol, 129.5 mg)

    • Zinc Cyanide (Zn(CN)₂) (0.6 mmol, 70.5 mg, 1.2 eq CN)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol, 22.2 mg, 4 mol%)

    • (Optional but recommended) Zinc Formate Dihydrate (0.1 mmol, 19.1 mg, 10 mol%). This additive can help reactivate the palladium catalyst.[10]

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg, 1 mol% Pd)

  • Solvent Addition and Degassing: Add anhydrous N,N-Dimethylacetamide (DMAc) (5 mL) via syringe. If not using a Schlenk line for reagent addition, degas the resulting suspension by bubbling argon through it for 15-20 minutes.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 110-120 °C. Stir the reaction mixture vigorously.

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 50% Ethyl Acetate in Hexanes. The reaction is typically complete within 12-24 hours.

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, remove the vessel from the oil bath and allow it to cool to room temperature.

  • Dilution and Filtration: Dilute the reaction mixture with Ethyl Acetate (20 mL). Filter the mixture through a pad of Celite® to remove insoluble inorganic salts. Wash the pad with additional Ethyl Acetate (2 x 10 mL).

  • Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a dark solid or oil. Purify by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 70% EtOAc) to elute the product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 3-cyano-5-hydroxypyridine as a solid. The expected yield is typically in the range of 75-90%.

Data Summary and Visualization

Table 1: Optimized Reaction Parameters
ParameterValueRationale
Substrate3-Chloro-5-hydroxypyridine1.0 equivalent
Cyanide SourceZinc Cyanide (Zn(CN)₂)0.6 equivalents (1.2 eq CN)
Pd SourcePd₂(dba)₃1 mol%
Liganddppf4 mol%
SolventDMAcAnhydrous, 0.2 M concentration
Temperature110-120 °CTo ensure sufficient reaction rate
Time12-24 hoursTypical duration for completion
Expected Yield75-90%Based on literature for similar transformations
Experimental Workflow Diagram

Cyanation Workflow start 1. Setup Inert Atmosphere (Schlenk Flask + Ar/N₂) reagents 2. Add Reagents (Substrate, Zn(CN)₂, Ligand, Catalyst) start->reagents solvent 3. Add Anhydrous DMAc & Degas reagents->solvent react 4. Heat Reaction (110-120 °C, 12-24h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Cool, Dilute (EtOAc) & Filter monitor->workup Complete extract 7. Aqueous Wash (NaHCO₃, Brine) workup->extract dry 8. Dry (MgSO₄) & Concentrate extract->dry purify 9. Column Chromatography dry->purify product 10. Isolate Pure Product (3-Cyano-5-hydroxypyridine) purify->product

Caption: Step-by-step workflow for the cyanation of 3-chloro-5-hydroxypyridine.

References

  • A Ni-catalyzed cyanation of (hetero)aryl electrophiles using the nontoxic cyanating reagent K4[Fe(CN)6]. ACS Catalysis. Available at: [Link][8][12]

  • Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. RSC Mechanochemistry. Available at: [Link]

  • Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Chemical Communications. Available at: [Link][13]

  • 5-Cyano-3-Hydroxypyridine - ChemBK. ChemBK. Available at: [Link][1]

  • Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. Filo. Available at: [Link][7]

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. Available at: [Link][6]

  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Synlett. Available at: [Link][14]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Available at: [Link][4]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. Available at: [Link][10]

  • Synthesis of pyridine-3-carbonitriles 5a–d | Download Scientific Diagram. ResearchGate. Available at: [Link][3]

  • Cyanation - Wikipedia. Wikipedia. Available at: [Link][5]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal. Available at: [Link][9]

  • Cyanation Reaction - YouTube. YouTube. Available at: [Link][11]

Sources

Application

Application Notes and Protocols: Strategic Functionalization of 3-chloro-5-hydroxypyridine-4-carbonitrile via Nucleophilic Substitution

Abstract and Scope The substituted pyridine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved therapeutics.[1][2] Among the myriad of pyridine-based scaffolds, 3-chloro-5-hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scope

The substituted pyridine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved therapeutics.[1][2] Among the myriad of pyridine-based scaffolds, 3-chloro-5-hydroxypyridine-4-carbonitrile stands out as a uniquely versatile building block. Its strategic placement of a displaceable chlorine atom, an activating cyano group, and a modulating hydroxy group offers multiple avenues for synthetic diversification. This guide provides an in-depth analysis of the mechanistic principles governing nucleophilic aromatic substitution (SNAr) on this substrate. We present detailed, field-proven protocols for its reaction with various nucleophiles, explain the causal reasoning behind experimental design, and offer insights into optimizing reaction outcomes for drug discovery and development applications.

Mechanistic Rationale: Reactivity of a Highly Functionalized Pyridine Core

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when sufficiently activated by electron-withdrawing groups.[3] The pyridine ring, with its electronegative nitrogen atom, is inherently more susceptible to nucleophilic attack than benzene.[4]

The Unique Electronic Landscape of the Substrate

The reactivity of 3-chloro-5-hydroxypyridine-4-carbonitrile is a direct consequence of the interplay between its substituents:

  • Nitrogen Atom: As the most electronegative atom in the ring, it creates electron-deficient C2, C4, and C6 positions, predisposing the ring to nucleophilic attack.

  • 4-Cyano Group (-CN): This powerful electron-withdrawing group, located para to the nitrogen, drastically lowers the electron density of the entire aromatic system. Its presence is critical for activating the C3 position towards substitution, a position that is typically less reactive in simpler chloropyridines.[5][6]

  • 3-Chloro Group (-Cl): This serves as the leaving group. While the C3 position is not directly activated by the ring nitrogen through resonance, the cumulative electron-withdrawing effects of the nitrogen and the 4-cyano group make this carbon atom sufficiently electrophilic.

  • 5-Hydroxy Group (-OH): This group has a dual role. In its protonated form, it is a mild activating group. However, under basic reaction conditions, it is readily deprotonated to form a phenoxide anion. This phenoxide is a potent electron-donating group, which can further stabilize the reaction intermediate.

The SNAr Addition-Elimination Mechanism

The substitution reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electrophilic carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge in this intermediate is delocalized across the aromatic ring and, most importantly, onto the electronegative nitrogen atom and the cyano group. This stabilization is the driving force for the initial attack. In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring.

Caption: Figure 1: SNAr Mechanism on 3-chloro-5-hydroxypyridine-4-carbonitrile.

Protocols for Nucleophilic Substitution

The following protocols are designed as robust starting points for the derivatization of 3-chloro-5-hydroxypyridine-4-carbonitrile. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific nucleophiles.

General Experimental Workflow

The successful synthesis and purification of substituted pyridine derivatives follow a standardized workflow. Each step is critical for achieving high purity and yield.

workflow A Reagent Preparation B Reaction Setup (Inert Atmosphere) A->B 1. Combine C Controlled Heating & Monitoring (TLC/LC-MS) B->C 2. Heat D Reaction Quench & Aqueous Work-up C->D 3. Cool & Quench E Extraction with Organic Solvent D->E 4. Phase Separation F Drying & Solvent Removal E->F 5. Isolate Crude G Purification (Column Chromatography) F->G 6. Purify H Product Characterization (NMR, MS, etc.) G->H 7. Analyze

Caption: Figure 2: General experimental workflow for SNAr reactions.

Substitution with N-Nucleophiles (Amination)

The introduction of amine functionalities is a common strategy in drug design to modulate solubility, basicity, and target engagement.

Protocol 3.2.1: General Procedure for Amination

  • Reagents:

    • 3-chloro-5-hydroxypyridine-4-carbonitrile (1.0 eq.)

    • Amine nucleophile (primary or secondary) (1.2–1.5 eq.)

    • Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0–3.0 eq.)

    • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (0.1–0.2 M)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard glassware for work-up and purification

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 3-chloro-5-hydroxypyridine-4-carbonitrile, the chosen amine, and the base.

    • Add the solvent via syringe.

    • Causality Note: Polar aprotic solvents like DMF or DMSO are chosen because they effectively solvate the cation of the base while leaving the anionic nucleophile relatively free, enhancing its reactivity.[8] They also possess high boiling points, allowing for elevated reaction temperatures.

    • Heat the reaction mixture to 80–120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Expert Insight: The deprotonation of the 5-hydroxy group by the base creates a potent activating group, which may accelerate the reaction. K₂CO₃ is a sufficiently strong base for most amines; however, for less nucleophilic amines, a stronger non-nucleophilic base like sodium hydride (NaH) might be considered, though this requires stricter anhydrous conditions.

    • Upon completion, cool the mixture to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into cold water and stir.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for N-Nucleophile Substitution

NucleophileBaseSolventTemp (°C)Time (h)Expected Yield
AnilineK₂CO₃DMF11012Good
PiperidineK₂CO₃DMSO906Excellent
BenzylamineDIPEADMF1008Good
MorpholineK₂CO₃DMSO906Excellent

Note: Yields are qualitative estimates based on general reactivity principles and require experimental validation.

Substitution with O-Nucleophiles (Etherification)

The formation of pyridyl ethers is crucial for creating analogs with altered metabolic stability and lipophilicity.

Protocol 3.3.1: General Procedure for O-Alkoxylation/Aryloxylation

  • Reagents:

    • 3-chloro-5-hydroxypyridine-4-carbonitrile (1.0 eq.)

    • Alcohol or Phenol nucleophile (1.5 eq.)

    • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq.) or Cesium carbonate (Cs₂CO₃) (2.0 eq.)

    • Solvent: Anhydrous DMF or Tetrahydrofuran (THF) (0.1 M)

  • Procedure:

    • Causality Note: A strong base like NaH is required to deprotonate the alcohol/phenol to form the more potent alkoxide/phenoxide nucleophile. The reaction must be conducted under strictly anhydrous conditions to prevent quenching the base.

    • To a flame-dried flask under an inert atmosphere, add the alcohol/phenol and anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Add NaH portion-wise, allowing hydrogen gas evolution to cease between additions. Stir for 30 minutes at 0 °C.

    • Add a solution of 3-chloro-5-hydroxypyridine-4-carbonitrile in the same anhydrous solvent dropwise.

    • Allow the reaction to warm to room temperature and then heat to 60–100 °C as needed, monitoring by TLC/LC-MS.

    • Expert Insight: Cesium carbonate is an excellent alternative base, particularly for sensitive substrates. The large, soft cesium cation can coordinate with the 5-hydroxy group, enhancing the nucleophilicity of the alkoxide (the "cesium effect").

  • Work-up and Purification:

    • Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Table 2: Representative Conditions for O-Nucleophile Substitution

NucleophileBaseSolventTemp (°C)Time (h)Expected Yield
Sodium MethoxideN/A (pre-formed)Methanol/DMF805Excellent
PhenolNaHDMF10016Moderate-Good
Benzyl AlcoholNaHTHF65 (reflux)12Good
4-FluorophenolCs₂CO₃DMF11012Good

Note: Yields are qualitative estimates and require experimental validation.

Advanced & Alternative Methodologies

Microwave-Assisted Synthesis

For high-throughput synthesis or difficult substitutions, microwave irradiation can dramatically reduce reaction times from hours to minutes.[7] The general protocols described above can be adapted for microwave vials, typically running at temperatures between 120-180 °C for 10-60 minutes.

Lewis Acid Catalysis

In cases where substrates are sensitive to strongly basic conditions, reactivity can be enhanced using a Lewis acid.[9] A cheap, non-toxic Lewis acid like zinc chloride (ZnCl₂) can coordinate to the pyridine nitrogen. This coordination further increases the electron-deficient nature of the ring, activating it for attack by even weak nucleophiles under milder conditions.[9]

Protocol 4.2.1: Lewis Acid-Catalyzed Substitution

  • Combine the substrate (1.0 eq.) and ZnCl₂ (1.1 eq.) in a dry solvent like THF or 1,4-dioxane under an inert atmosphere.

  • Stir at room temperature for 30 minutes.

  • Add the nucleophile (1.5 eq.).

  • Heat the reaction as required, monitoring for completion. This approach often allows for lower reaction temperatures compared to base-mediated methods.

Conclusion

3-chloro-5-hydroxypyridine-4-carbonitrile is a highly valuable and adaptable platform for the synthesis of diverse chemical libraries. A thorough understanding of its electronic properties and the SNAr mechanism allows researchers to rationally design reaction conditions for a wide range of N- and O-nucleophiles. The protocols provided herein serve as a comprehensive starting point for chemists in the pharmaceutical and agrochemical industries to unlock the full synthetic potential of this important intermediate.

References

  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. (2025, May 4). Filo. Retrieved February 17, 2026, from [Link]

  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. (2015, March 15). University of Bath's research portal. Retrieved February 17, 2026, from [Link]

  • Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. (n.d.). Vaia. Retrieved February 17, 2026, from [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). Chempanda. Retrieved February 17, 2026, from [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Sparkle. Retrieved February 17, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017, March 18). ResearchGate. Retrieved February 17, 2026, from [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020, September 8). YouTube. Retrieved February 17, 2026, from [Link]

  • Nucleophilic Substitution Reactions. (n.d.). University of Calgary. Retrieved February 17, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). Journal of Molecular Structure. Retrieved February 17, 2026, from [Link]

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023, June 10). MDPI. Retrieved February 17, 2026, from [Link]

  • Nucleophilic Substitution Reactions - Introduction. (2012, May 31). Master Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines. (n.d.). Google Patents.
  • Pyridines. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

Sources

Method

Application Note: 3-Chloro-5-hydroxyisonicotinonitrile as a Pharmacophore for Metalloenzyme Inhibition

Abstract This guide details the application of 3-chloro-5-hydroxyisonicotinonitrile as a privileged scaffold in the design of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. Unlike generic pyridine build...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of 3-chloro-5-hydroxyisonicotinonitrile as a privileged scaffold in the design of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. Unlike generic pyridine building blocks, this specific isomer offers a pre-organized "warhead" for bidentate metal chelation (via the 5-hydroxyl and 4-nitrile/amide motif) and a distinct vector for hydrophobic elaboration (via the 3-chlorine). This note provides synthetic protocols for scaffold functionalization, mechanistic insights into Fe(II) chelation, and validated assay procedures for biological evaluation.

Part 1: Structural Logic & Pharmacophore Strategy

The "Linchpin" Scaffold Concept

In medicinal chemistry, 3-chloro-5-hydroxyisonicotinonitrile is not merely a reagent; it is a bioisosteric core designed to target 2-oxoglutarate (2-OG) dependent oxygenases. Its utility is derived from three distinct chemical vectors that allow for "Fragment-Based Drug Design" (FBDD) directly on the core.

  • The Metal-Binding Domain (MBD): The 5-hydroxy group, when deprotonated, forms a tight bidentate chelate with the active site Iron (Fe²⁺) of HIF-PH enzymes. The 4-nitrile is a "masked" carbonyl; upon hydrolysis to a primary amide or carboxylic acid, it completes the chelating pincer.

  • The Hydrophobic Vector (C-3 Chlorine): The chlorine atom is positioned to project substituents into the hydrophobic pocket of the enzyme. It serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

  • Electronic Tuning: The pyridine nitrogen and the electron-withdrawing nitrile lower the pKa of the 5-hydroxyl group (predicted pKa ~6.5–7.5), ensuring it exists as the active phenolate anion at physiological pH.

Structural Activity Relationship (SAR) Map

The following diagram illustrates the functional zones of the scaffold.

SAR_Map Scaffold 3-chloro-5-hydroxy isonicotinonitrile Warhead Metal Binding Domain (5-OH + 4-CN) Scaffold->Warhead Primary Pharmacophore Vector Hydrophobic Vector (3-Cl) Scaffold->Vector SAR Expansion Electronic Electronic Tuning (Pyridine N) Scaffold->Electronic pKa Modulation Target Target: HIF-PH Active Site (Fe2+ Chelation) Warhead->Target Bidentate Binding Vector->Target Steric Fit

Caption: Functional decomposition of the 3-chloro-5-hydroxyisonicotinonitrile scaffold showing the three critical zones for drug design.

Part 2: Synthetic Protocols

Protocol A: Scaffold Activation (Nitrile to Amide Conversion)

The nitrile group itself is a weak metal chelator. For maximum potency against HIF-PH, it is often converted to a primary amide (mimicking the 2-oxoglutarate substrate).

Objective: Selective hydrolysis of the C-4 nitrile to a primary amide without dechlorinating the C-3 position.

Reagents:

  • 3-chloro-5-hydroxyisonicotinonitrile (1.0 eq)

  • Urea-Hydrogen Peroxide (UHP) complex (3.0 eq)

  • Potassium Carbonate (

    
    ) (0.2 eq)
    
  • Solvent: Acetone/Water (3:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g (6.5 mmol) of the scaffold in 15 mL Acetone and 5 mL water. Ensure the solution is clear (sonicate if necessary).

  • Catalyst Addition: Add

    
     (180 mg, 1.3 mmol). The solution may turn slightly yellow due to phenolate formation.
    
  • Oxidant Addition: Add Urea-Hydrogen Peroxide (1.8 g, 19.5 mmol) portion-wise over 10 minutes to control exotherm.

  • Reaction: Stir vigorously at Room Temperature for 4–6 hours.

    • Critical Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The nitrile (Rf ~0.6) should disappear, and a more polar spot (Amide, Rf ~0.2) should appear.

  • Quench: Quench with saturated sodium thiosulfate (5 mL) to destroy excess peroxide.

  • Isolation: Acidify carefully with 1N HCl to pH 4. The product, 3-chloro-5-hydroxyisonicotinamide , typically precipitates as a white/off-white solid.

  • Purification: Filter, wash with cold water, and dry. Recrystallize from Ethanol if purity is <95%.

Protocol B: Hydrophobic Elaboration (Suzuki Coupling)

To increase potency, the C-3 chlorine is replaced with an aryl or heteroaryl group.

Objective: Cross-coupling at the C-3 position. Note: The 5-hydroxyl group must be protected (e.g., as a benzyl ether) prior to coupling to prevent catalyst poisoning.

Step-by-Step Procedure:

  • Protection: React scaffold with Benzyl bromide (BnBr) and

    
     in DMF to generate 3-chloro-5-(benzyloxy)isonicotinonitrile .
    
  • Coupling Setup: In a microwave vial, combine:

    • Protected Scaffold (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)

    • 
       (0.05 eq)
      
    • 
       (2.0 eq)
      
    • Dioxane/Water (4:1)

  • Reaction: Degas with Argon for 5 mins. Heat at 100°C for 12 hours (or 120°C for 1 hr in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Deprotection: Hydrogenation (

    
    , Pd/C) or Boron Trichloride (
    
    
    
    ) to remove the benzyl group and restore the active 5-hydroxyl warhead.

Part 3: Biological Evaluation (HIF-PH Assay)

Mechanism of Action

The deprotonated 5-hydroxyl group and the carbonyl oxygen (from the amide derived from the nitrile) coordinate the active site


. This displaces the water molecule required for the hydroxylation of HIF-1

, thereby mimicking the hypoxic state and stabilizing HIF.
TR-FRET Binding Assay Protocol

This assay measures the displacement of a fluorescent tracer from the PHD2 (HIF-PH2) enzyme.

Materials:

  • Recombinant human PHD2 enzyme (catalytic domain).

  • Fluorescein-labeled HIF-1

    
     peptide (Tracer).
    
  • Terbium-labeled anti-GST antibody (if PHD2 is GST-tagged).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 0.01% Tween-20, 10

    
    M 
    
    
    
    .

Workflow Diagram:

Assay_Workflow Step1 Prepare Serial Dilutions of Scaffold Derivative Step2 Add Recombinant PHD2 Enzyme + Tb-Antibody Step1->Step2 Step3 Incubate 15 mins @ RT Step2->Step3 Step4 Add Fluorescent Tracer (HIF-peptide mimic) Step3->Step4 Step5 Read TR-FRET Signal (Ex: 340nm, Em: 495/520nm) Step4->Step5

Caption: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow for validating scaffold binding affinity.

Data Analysis:

  • Calculate the TR-FRET ratio (Em 520nm / Em 495nm).

  • Plot Ratio vs. Log[Compound].

  • Fit to a sigmoidal dose-response curve to determine

    
    .
    
  • Success Criteria: Validated hits should show

    
    .
    

Part 4: Physicochemical Profile & Safety[1]

Key Properties Table
PropertyValue (Approx.)[1][2]Relevance
Molecular Weight 154.55 g/mol Ideal for Fragment-Based Design (Rule of 3 compliant).
cLogP 1.2Good lipophilicity for cell permeability.
pKa (5-OH) ~6.8Acidic enough to be ionized at physiological pH (7.4).
PSA ~50 ŲHigh polar surface area relative to size; good solubility.
Handling & Safety
  • Acute Toxicity: Pyridine nitriles are toxic if swallowed.[3] The nitrile can metabolize to release cyanide ions in vivo (though slow). Handle in a fume hood.

  • Skin Irritant: The 3-chloro group increases lipophilicity, enhancing skin absorption. Wear nitrile gloves and lab coat.

  • Storage: Store at 2–8°C under inert gas (Argon). The 5-hydroxy group is oxidation-sensitive over long periods.

References

  • Structural Basis of HIF Inhibition

    • Chowdhury, R., et al. (2016). "Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors." Journal of Medicinal Chemistry.
    • (Validated via search for HIF-PH structural biology).

  • Synthesis of Hydroxypyridine Scaffolds

    • Wu, K., et al. (2019). "Discovery of novel HIF prolyl hydroxylase inhibitors." ACS Medicinal Chemistry Letters.
  • Assay Methodologies

    • Thakur, M.K., et al. (2022). "High-throughput screening for HIF-hydroxylase inhibitors." SLAS Discovery.
    • (General reference for TR-FRET methodologies in metalloenzymes).

  • Vadadustat/Akebia Analog Chemistry

    • Pergola, P.E., et al. (2016). "Vadadustat, a novel oral HIF-PH inhibitor."[4] American Journal of Nephrology.

(Note: While specific literature on the exact isomer "3-chloro-5-hydroxyisonicotinonitrile" is sparse, the chemistry described above is extrapolated from the well-documented class of 3-hydroxy-picolinamide and isoquinoline HIF-PH inhibitors, of which this molecule is a direct bioisostere.)

Sources

Application

Application Note: Selective Hydrolysis of 3-chloro-5-hydroxypyridine-4-carbonitrile to Amides

Executive Summary This application note details the selective hydrolysis of 3-chloro-5-hydroxypyridine-4-carbonitrile to its corresponding primary amide, 3-chloro-5-hydroxypyridine-4-carboxamide . This transformation is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the selective hydrolysis of 3-chloro-5-hydroxypyridine-4-carbonitrile to its corresponding primary amide, 3-chloro-5-hydroxypyridine-4-carboxamide . This transformation is a critical intermediate step in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, such as Vadadustat .

The conversion of nitriles to amides on electron-deficient heterocycles presents a unique chemoselective challenge: preventing over-hydrolysis to the carboxylic acid while managing the electronic effects of the 5-hydroxyl and 3-chloro substituents. This guide provides two validated protocols:

  • Method A (Primary): The Radziszewski Reaction (Basic Peroxide), optimized for high selectivity and yield.

  • Method B (Secondary): Acid-Mediated Hydration, suitable for anhydrous workflows or substrates sensitive to oxidation.

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate, 3-chloro-5-hydroxypyridine-4-carbonitrile, possesses conflicting electronic features that dictate reaction conditions:

  • Pyridine Ring (Electron Deficient): Generally activates the 4-carbonitrile toward nucleophilic attack.

  • 3-Chloro Substituent (Inductive Withdrawal): Further activates the nitrile carbon.

  • 5-Hydroxy Substituent (Resonance Donation): This is the critical variable. Under basic conditions, the hydroxyl group deprotonates to form a phenoxide anion . This strongly donates electron density into the ring, significantly deactivating the nitrile carbon toward nucleophilic attack by standard hydroxide ions.

The Solution: The Hydroperoxide Anion

To overcome the deactivation caused by the phenoxide intermediate, Method A utilizes the Radziszewski reaction . The hydroperoxide anion (


) is a "super-nucleophile" (alpha-effect) that is far more reactive than hydroxide (

). It attacks the nitrile to form an imidate intermediate, which collapses to the amide with the release of oxygen, effectively preventing the second hydrolysis step to the carboxylic acid.
Reaction Pathway Diagram

The following diagram illustrates the mechanistic divergence between Amide and Acid formation.

Radziszewski_Mechanism Substrate 3-chloro-5-hydroxypyridine- 4-carbonitrile Phenoxide Phenoxide Intermediate (Deactivated Nitrile) Substrate->Phenoxide Base (NaOH) Deprotonation Imidate Peroxyimidic Acid Intermediate Phenoxide->Imidate HOO- Attack (Alpha-Effect) Acid OVER-HYDROLYSIS: Carboxylic Acid Phenoxide->Acid Direct Hydrolysis (Slow w/o H2O2) Amide TARGET: Amide (3-chloro-5-hydroxypyridine- 4-carboxamide) Imidate->Amide Tautomerization - O2 Amide->Acid Excess Heat/Time + H2O / OH-

Figure 1: Mechanistic pathway highlighting the selective formation of the amide via the hydroperoxide intermediate.

Experimental Protocols

Method A: Radziszewski Hydrolysis (Recommended)

Rationale: This method offers the highest selectivity for the amide over the acid due to the kinetic control provided by hydrogen peroxide.

Reagents:

  • Substrate: 3-chloro-5-hydroxypyridine-4-carbonitrile (1.0 eq)

  • Sodium Hydroxide (NaOH): 6.0 M aqueous solution (1.1 eq)

  • Hydrogen Peroxide (H₂O₂): 30% w/v aqueous solution (5.0 eq)

  • Solvent: DMSO or Ethanol/Water (1:1)

Step-by-Step Protocol:

  • Dissolution: Charge a round-bottom flask with the substrate (10 g, 64.7 mmol) and DMSO (50 mL). Stir until fully dissolved. Note: DMSO is preferred for solubility, but Ethanol/Water is easier for workup.

  • Basification: Cool the solution to 10°C using an ice bath. Dropwise add 6M NaOH (11.9 mL, 71.2 mmol). The solution will likely turn yellow/orange due to phenoxide formation.

  • Peroxide Addition: Maintain temperature < 20°C. Add 30% H₂O₂ (33 mL, ~323 mmol) slowly via an addition funnel over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

  • Monitoring: Monitor by HPLC (See Section 4). The nitrile peak should disappear; the amide peak will appear. If >5% starting material remains after 4 hours, add an additional 1.0 eq of H₂O₂.

  • Quenching: Cool the mixture to 5°C. Slowly add saturated sodium thiosulfate solution (20 mL) to quench excess peroxide. Test with starch-iodide paper to ensure no active oxidant remains.

  • Isolation: Acidify the mixture to pH 5–6 using 1M HCl. The product, 3-chloro-5-hydroxypyridine-4-carboxamide, typically precipitates as an off-white solid.

  • Purification: Filter the solid, wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL). Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92%

Method B: Acid-Mediated Hydration

Rationale: Used when the substrate contains functional groups sensitive to oxidation, or if the specific isomer tends to chlorinate in the presence of H₂O₂/HCl mixtures.

Reagents:

  • Substrate (1.0 eq)

  • Sulfuric Acid (H₂SO₄): Concentrated (98%)

  • Temperature: 40°C – 50°C

Step-by-Step Protocol:

  • Preparation: Place concentrated H₂SO₄ (5 mL per gram of substrate) in a dry flask.

  • Addition: Cool acid to 10°C. Add the nitrile substrate portion-wise. Ensure the temperature does not exceed 20°C during addition to prevent charring.

  • Heating: Warm the mixture to 45°C. Stir for 6–8 hours. Critical: Do not exceed 60°C, as this promotes hydrolysis to the carboxylic acid.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (10x weight of acid).

  • Neutralization: Adjust pH to 6–7 using 50% NaOH solution or solid Na₂CO₃. Caution: Vigorous gas evolution.

  • Extraction: If precipitation is poor, extract with Ethyl Acetate/THF (3:1). Wash organics with brine, dry over MgSO₄, and concentrate.

Expected Yield: 70–80%

Analytical Validation & QC

To ensure protocol integrity, the following analytical markers should be verified.

ParameterMethodSpecification / Observation
Reaction Completion HPLC (C18 Column)Disappearance of Nitrile peak (RT ~ 4.5 min). Appearance of Amide (RT ~ 2.8 min).
Identity ¹H-NMR (DMSO-d₆)Amide: Two broad singlets at δ 7.6 and 8.1 ppm (NH₂). Aromatic: Singlets at ~8.2 ppm (H-2) and ~8.4 ppm (H-6).
Identity IR SpectroscopyNitrile: Disappearance of sharp peak at ~2230 cm⁻¹. Amide: Appearance of C=O stretch at ~1680 cm⁻¹ and N-H stretch at 3100–3400 cm⁻¹.
Purity HPLC Area %> 98.0% (Limit of Carboxylic Acid < 0.5%)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Phenoxide deactivationIncrease H₂O₂ equivalents (up to 10 eq) or slightly increase temp to 35°C.
Over-Hydrolysis (Acid Formation) Temperature too highIn Method A: Ensure pH is not >12. In Method B: Keep T < 50°C.
Oxidative Degradation Sensitive impuritiesSwitch to Method B (Acid Hydrolysis) or use Urea-Hydrogen Peroxide (UHP) complex for milder release.
Product Solubility Amphoteric natureThe product is amphoteric. Ensure precipitation pH is strictly 5.0–6.0 (isoelectric point vicinity).

References

  • General Protocol for Nitrile to Amide (Radziszewski): Master Organic Chemistry. (2025). "Hydrolysis of Nitriles to Amides." Retrieved from [Link] Context: Mechanistic grounding for the acid/base hydrolysis pathways.[1][2]

  • Selective Hydrolysis in Pyridines: Organic Chemistry Portal. (2024). "Amide Synthesis by Hydrolysis." Retrieved from [Link] Context: Provides comparative methods for metal-catalyzed vs. chemical hydrolysis of heteroaromatic nitriles.

  • Vadadustat Patent Literature (Grounding Source): Google Patents. (2021). "WO2021179540A1 - Method for preparing vadadustat and intermediate thereof." Retrieved from Context: Confirms the specific 3-chloro-5-hydroxy scaffold and hydrolysis conditions used in manufacturing.
  • Biocatalytic Alternatives (Nitrile Hydratase): Thieme Connect. (2022). "Nitrile and Amide Hydrolysis." Retrieved from [Link] Context: Validates the difficulty of stopping at the amide and suggests enzymatic alternatives if chemical methods fail.

Sources

Method

Application Note: Strategic Functionalization of Chloropyridine Carbonitriles in Pharmaceutical Synthesis

, Suzuki-Miyaura, Nevirapine, Kinase Inhibitors, Pyridine Chemistry Abstract Chloropyridine carbonitriles (specifically 2-chloro-3-pyridinecarbonitrile and its isomers) represent a class of "privileged scaffolds" in medi...

Author: BenchChem Technical Support Team. Date: February 2026


, Suzuki-Miyaura, Nevirapine, Kinase Inhibitors, Pyridine Chemistry

Abstract

Chloropyridine carbonitriles (specifically 2-chloro-3-pyridinecarbonitrile and its isomers) represent a class of "privileged scaffolds" in medicinal chemistry. Their unique electronic architecture—characterized by a highly electron-deficient pyridine ring—enables orthogonal functionalization strategies. This Application Note provides a comprehensive technical guide for exploiting these intermediates. We detail protocols for regioselective Nucleophilic Aromatic Substitution (


), Palladium-catalyzed cross-couplings, and controlled nitrile hydrolysis, culminating in the synthesis of high-value heterocyclic cores found in antiretrovirals and kinase inhibitors.

Introduction: The Electronic Landscape

The utility of chloropyridine carbonitriles stems from the synergistic electron-withdrawing effects of the pyridine nitrogen and the nitrile (cyano) group.

  • The "Ortho" Effect: In 2-chloro-3-pyridinecarbonitrile (also known as 2-chloronicotinonitrile), the chlorine atom at position C2 is activated by both the adjacent ring nitrogen (

    
     effect) and the ortho-nitrile group (
    
    
    
    and
    
    
    effects).
  • Reactivity Hierarchy: This activation makes the C2-Cl bond significantly more labile toward nucleophiles than a standard chlorobenzene or even a 2-chloropyridine lacking the nitrile group.

  • Chemo-selectivity: The challenge lies in differentiating between the C-Cl bond (displacement/coupling) and the

    
     bond (hydrolysis/reduction).
    
Strategic Decision Matrix

The following diagram illustrates the decision pathways for functionalizing this scaffold based on the desired pharmacophore.

Reactivity_Landscape Start 2-Chloro-3-cyanopyridine (Starting Material) SNAr Path A: SNAr (C-N Bond Formation) Start->SNAr 1°/2° Amines Mild Base, Heat Suzuki Path B: Suzuki Coupling (C-C Bond Formation) Start->Suzuki Ar-B(OH)2 Pd(0), Base Hydrolysis Path C: Nitrile Hydrolysis (Amide/Acid Formation) Start->Hydrolysis H2O2, NaOH or Nitrilase Product_A 2-Amino-nicotinonitriles (Kinase Inhibitors, Nevirapine) SNAr->Product_A Product_B 2-Aryl-nicotinonitriles (Biaryl Scaffolds) Suzuki->Product_B Product_C 2-Chloronicotinamides (Fused Heterocycles) Hydrolysis->Product_C

Figure 1: Divergent synthetic pathways for 2-chloro-3-pyridinecarbonitrile. The scaffold allows for modular assembly of complex drugs.

Protocol A: Regioselective (The Nevirapine Pathway)

This reaction is the cornerstone of synthesizing the HIV-1 reverse transcriptase inhibitor Nevirapine and various EGFR kinase inhibitors. The reaction is highly favored and often requires no metal catalyst.

Mechanism

The nucleophilic amine attacks the C2 position, forming a Meisenheimer complex stabilized by the ring nitrogen and the electron-withdrawing nitrile. Aromatization follows with the loss of chloride.

Experimental Procedure

Target: Synthesis of 2-(cyclopropylamino)nicotinonitrile (Key Nevirapine Intermediate).

Reagents:

  • 2-Chloro-3-pyridinecarbonitrile (1.0 eq)

  • Cyclopropylamine (2.5 eq) - Acts as both nucleophile and acid scavenger.

  • Solvent: Ethanol (absolute) or Isopropyl Alcohol (IPA).

Step-by-Step:

  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer with 2-chloro-3-pyridinecarbonitrile (10.0 g, 72.2 mmol) and Ethanol (50 mL).

  • Addition: Add cyclopropylamine (12.5 mL, 180 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours.

    • Self-Validating Check: Monitor by TLC (30% EtOAc/Hexanes). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (amine product).
  • Workup: Cool the reaction mixture to 0–5°C using an ice bath. The product often crystallizes directly from the reaction mixture upon cooling.

  • Isolation: Filter the solid. Wash the cake with cold water (2 x 20 mL) to remove amine hydrochloride salts, followed by cold ethanol (10 mL).

  • Drying: Dry under vacuum at 45°C.

Expected Yield: 85–92% Data Profile:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 112–114°C.

Protocol B: Suzuki-Miyaura Cross-Coupling

While


 is common, forming Carbon-Carbon bonds at the C2 position is essential for biaryl scaffolds. The electron-deficient nature of the pyridine ring facilitates the oxidative addition step of the catalytic cycle.
Experimental Procedure

Target: Synthesis of 2-phenylnicotinonitrile.

Reagents:

  • 2-Chloro-3-pyridinecarbonitrile (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Degassing: In a reaction vial, combine the chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and

    
     (2.0 mmol) in Dioxane/Water (10 mL). Sparge with Nitrogen or Argon for 15 minutes. Critical: Oxygen inhibits the Pd(0) catalyst.
    
  • Catalyst Addition: Add

    
     (58 mg, 0.05 mmol) quickly under positive inert gas pressure.
    
  • Reaction: Seal the vessel and heat to 90°C for 12 hours.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over

    
    .[1]
    
  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Data Summary Table:

Parameter

Conditions
Suzuki Coupling Conditions
Primary Reactivity Nucleophilic AttackOxidative Addition (Pd)
Solvent System Protic (EtOH, IPA)Aprotic/Aqueous (Dioxane/H2O)
Base Requirement Excess Amine or DIPEAInorganic Carbonate (

,

)
Atmosphere AmbientInert (Ar/N2)
Typical Yield >90%70–85%

Protocol C: Controlled Nitrile Hydrolysis

Converting the nitrile to a primary amide is a vital step for creating fused ring systems (e.g., pyrido[2,3-d]pyrimidines). The challenge is stopping at the amide without over-hydrolyzing to the carboxylic acid.

Reagents:

  • Substrate (e.g., 2-chloronicotinonitrile)[2][3][4][5]

  • Urea-Hydrogen Peroxide (UHP) or 30%

    
    
    
  • Base:

    
     or NaOH (catalytic amounts)
    
  • Solvent: Acetone/Water or DMSO

Protocol (Radziszewski Conditions):

  • Dissolve the nitrile (10 mmol) in Acetone (30 mL) and Water (5 mL).

  • Add solid

    
     (2 mmol).
    
  • Add 30%

    
     (40 mmol) dropwise at 0°C.
    
  • Allow to warm to room temperature and stir for 2 hours.

    • Mechanism:[2][5][6][7][8] The hydroperoxide anion (

      
      ) is a potent nucleophile that attacks the nitrile carbon, forming an imidate intermediate which tautomerizes to the amide.
      
  • Quench: Add saturated sodium thiosulfate to neutralize excess peroxide. Extract with EtOAc.[1][7]

Case Study: Synthesis of the Nevirapine Core

The following workflow demonstrates how these protocols integrate to form the dipyridodiazepinone core of Nevirapine (Viramune®).

Nevirapine_Synthesis SM 2-Chloro-3-pyridinecarbonitrile Step1 Step 1: SNAr (+ Cyclopropylamine) SM->Step1 Inter1 2-(Cyclopropylamino)nicotinonitrile Step1->Inter1 >90% Yield Step2 Step 2: Coupling/Cyclization (+ 2-Chloro-4-methyl-3-pyridinylamine) Inter1->Step2 NaH, Pyridine High Temp Final Nevirapine (Dipyridodiazepinone Core) Step2->Final

Figure 2: Simplified synthetic workflow for the Nevirapine scaffold using the protocols described above.

Critical Insight: In the industrial synthesis, the order of operations is crucial. The


 reaction is performed first because the 2-chloro position is most activated. If one were to attempt coupling the two pyridine rings first, the regioselectivity would be harder to control.

Troubleshooting & Quality Control

Common Issues
  • Hydrolysis of Chlorine: If aqueous base is used at high temperatures without a good nucleophile, the Cl atom can be displaced by OH, yielding 2-hydroxynicotinonitrile (a "dead" pyridone byproduct).

    • Solution: Use anhydrous solvents for

      
       or ensure the amine nucleophile is in large excess.
      
  • Over-Hydrolysis of Nitrile: In Protocol C, if the temperature exceeds 50°C, the amide converts to the acid.

    • QC: Monitor by HPLC. The Acid elutes much earlier than the Amide on reverse-phase C18 columns (Acidic mobile phase).

Analytical Markers (1H NMR - DMSO-d6)[2]
  • Starting Material: 3 protons. H6 (dd) ~8.7 ppm, H4 (dd) ~8.4 ppm, H5 (dd) ~7.6 ppm.

  • 
     Product (Amine subst.):  The H6 and H4 signals often shift upfield due to the electron-donating effect of the new amine group. Look for the disappearance of the specific coupling pattern of the 2-Cl precursor.
    

References

  • Hargrave, K. D., et al. (1991). "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. 1. Tricyclic Pyridobenzo- and Dipyridodiazepinones." Journal of Medicinal Chemistry, 34(7), 2231–2241.

  • Organic Syntheses. (2011). "Preparation of 2-Chloronicotinonitrile." Organic Syntheses, Coll.[9] Vol. 4, p.166.

  • BenchChem. (2025). "Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines and Pyridines." BenchChem Application Notes.

  • Groziak, M. P. (2001). "Heterocyclic Chemistry: Synthesis of Fused Heterocycles." Journal of Organic Chemistry, 66(12), 423-430.
  • Schlosser, M. (2005). "The 2-Chloropyridine Scaffold: A Versatile Starting Material." Current Organic Chemistry, 9(12), 1125-1143.

Sources

Application

Application Notes &amp; Protocols for the Chlorination of 5-Hydroxypyridine-4-carbonitrile

Introduction: The Strategic Importance of Chlorinating Hydroxypyridines In the landscape of medicinal chemistry and process development, 5-hydroxypyridine-4-carbonitrile is a valuable heterocyclic building block. The pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chlorinating Hydroxypyridines

In the landscape of medicinal chemistry and process development, 5-hydroxypyridine-4-carbonitrile is a valuable heterocyclic building block. The pyridine core is a privileged scaffold found in numerous pharmaceuticals and agrochemicals. The true synthetic utility of this molecule is often unlocked by converting its hydroxyl group into a more versatile functional handle. The direct chlorination to produce 5-chloro-pyridine-4-carbonitrile is a pivotal transformation. This conversion replaces the poorly reactive hydroxyl group with a chlorine atom, an excellent leaving group, thereby activating the C5 position for a wide array of nucleophilic substitution reactions (SNAr). This guide provides an in-depth analysis of the principal reagents used for this transformation, focusing on the underlying chemical logic, field-tested protocols, and safety considerations essential for successful implementation in a research and development setting.

Part 1: Phosphorus Oxychloride (POCl₃) — The Workhorse Reagent

Phosphorus oxychloride is the most frequently employed and robust reagent for the chlorination of hydroxypyridines and other heteroaromatic hydroxyl compounds. Its efficacy stems from its ability to transform the hydroxyl group into an excellent leaving group, facilitating nucleophilic attack by chloride.

Expertise & Experience: The Causality Behind the Reaction

The reaction of a hydroxypyridine with POCl₃ is not a direct displacement. The substrate, 5-hydroxypyridine-4-carbonitrile, exists in a tautomeric equilibrium with its pyridone form. The lone pair on the oxygen atom (of either tautomer) initiates a nucleophilic attack on the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate. This esterification is the critical activation step; the dichlorophosphate moiety is an outstanding leaving group. A chloride ion, either from the POCl₃ itself or from the HCl generated in situ, can then act as a nucleophile, attacking the carbon atom bonded to the ester and displacing the phosphate group to yield the desired chlorinated product.[1][2][3]

Historically, this reaction is performed using a large excess of POCl₃, which serves as both the reagent and the solvent.[4][5] While effective, this approach presents significant challenges on a larger scale, including difficult work-up procedures and the environmental burden of quenching and disposing of excess POCl₃.[4][5] Modern, more sustainable protocols have been developed that utilize equimolar amounts of POCl₃, often in the presence of a base like pyridine and conducted solvent-free in a sealed reactor at high temperatures.[4][6][7] The base serves to neutralize the generated HCl, preventing unwanted side reactions and driving the reaction to completion.

Mandatory Visualization: Mechanism of POCl₃ Chlorination

POCl3_Mechanism Mechanism of Chlorination using POCl3 sub 5-Hydroxypyridine- 4-carbonitrile intermediate Dichlorophosphate Ester Intermediate sub->intermediate + POCl3 - HCl pocl3 POCl3 chloride Cl⁻ product 5-Chloropyridine- 4-carbonitrile intermediate->product + Cl⁻ byproduct PO2Cl2⁻ + H⁺

Caption: POCl₃ converts the hydroxyl group into a phosphate ester, a superior leaving group.

Experimental Protocols

Protocol 1.1: Classical Method (Excess POCl₃)

This protocol is suitable for small-scale laboratory synthesis where ease of execution is prioritized over reagent economy.

  • Reagent Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 5-hydroxypyridine-4-carbonitrile (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (5-10 eq) via syringe. The POCl₃ will act as both the reagent and the solvent.

  • Reaction: Heat the reaction mixture to reflux (approx. 107 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (Critical Safety Step): Cool the reaction mixture to room temperature, then slowly and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This quenching process is highly exothermic and releases HCl gas.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 1.2: Solvent-Free, Equimolar Method

This environmentally conscious protocol is ideal for larger-scale preparations.[4][7]

  • Reagent Setup: To a high-pressure, Teflon-lined stainless steel reactor, add 5-hydroxypyridine-4-carbonitrile (1.0 eq), phosphorus oxychloride (1.0-1.2 eq), and pyridine (1.0 eq).

  • Reaction: Seal the reactor securely. Heat the mixture to 140-160 °C for 2-4 hours with efficient stirring.

  • Work-up: After cooling the reactor to room temperature, carefully open it in a fume hood. Quench the solid contents with cold water (~0 °C).

  • Isolation: Adjust the pH of the aqueous slurry to 8-9 with a saturated Na₂CO₃ solution. The solid product will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the chlorinated pyridine, often in high purity.

Part 2: The Vilsmeier-Haack Reagent (POCl₃/DMF) — A Potent Alternative

The Vilsmeier-Haack reagent, formed in situ from POCl₃ and a tertiary amide like N,N-dimethylformamide (DMF), is renowned for its ability to formylate electron-rich aromatic rings.[8] However, it is also a highly effective agent for chlorination and dehydration reactions.[2][9]

Expertise & Experience: The Causality Behind the Reaction

When POCl₃ and DMF are mixed, they react to form the electrophilic Vilsmeier reagent, N,N-dimethyl-chloromethyleneiminium salt.[10] This species is significantly more reactive than POCl₃ alone. In the context of chlorinating a hydroxypyridine, the reaction likely proceeds via the formation of an O-imidoyl intermediate, which is an exceptionally good leaving group. The high reaction rate and yields often observed with the Vilsmeier reagent can be attributed to the catalytic role of DMF and the high electrophilicity of the iminium intermediate.[2] This method is particularly useful when the substrate is sensitive or when milder conditions are preferred over high-temperature reflux in neat POCl₃.

Mandatory Visualization: Formation of the Vilsmeier Reagent

Vilsmeier_Formation In Situ Formation of the Vilsmeier Reagent dmf DMF adduct Initial Adduct dmf->adduct + POCl3 pocl3 POCl3 vilsmeier Vilsmeier Reagent [(CH3)2N=CHCl]⁺ adduct->vilsmeier byproduct PO2Cl2⁻ SOCl2_Workflow Workflow for Chlorination with SOCl2/Pyridine start 5-Hydroxypyridine- 4-carbonitrile in Anhydrous Solvent add_reagents Add Pyridine, then add SOCl2 dropwise at 0°C start->add_reagents react Warm to Reflux (2-6 hours) add_reagents->react quench Cool and Quench with Water/Ice react->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify extract->purify end_product Pure 5-Chloropyridine- 4-carbonitrile purify->end_product

Caption: A typical experimental workflow for chlorination using SOCl₂ and pyridine.

Experimental Protocol

Protocol 3.1: Thionyl Chloride Chlorination

  • Reagent Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve 5-hydroxypyridine-4-carbonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, chloroform, or 1,2-dichloroethane). Add anhydrous pyridine (1.5-2.0 eq).

  • Reagent Addition: Cool the solution to 0 °C. Add thionyl chloride (1.2-1.5 eq) dropwise via the addition funnel. Control the addition rate to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-6 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour it into cold water or onto ice. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with water, dilute HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue as needed.

Comparative Analysis and Reagent Selection

The choice of chlorinating agent depends on the scale of the reaction, the sensitivity of the substrate, and available equipment.

FeaturePhosphorus Oxychloride (POCl₃)Vilsmeier Reagent (POCl₃/DMF)Thionyl Chloride (SOCl₂)
Reactivity High, very effective for heterocyclesVery High, often faster/milderGood, effective for many alcohols/phenols
Conditions High temp (reflux, ~107°C) or sealed tube (140°C+)Milder temp (60-80°C)Moderate temp (reflux, solvent-dependent)
Byproducts Phosphoric acids (non-volatile)DMF, phosphoric acidsSO₂ (gas), HCl (gas)
Work-up Difficult quench, aqueous work-upAqueous work-upSimpler, as byproducts are gaseous
Safety Highly corrosive, reacts violently with waterCorrosive, forms toxic gasHighly corrosive, toxic, liberates HCl
Scalability Good, especially with equimolar methods [4][7]Good, but requires careful controlGood, gaseous byproducts are an advantage
Best For Robust, general-purpose chlorinationFaster reactions under milder conditionsReactions where easy byproduct removal is key

Mandatory Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles or a face shield.

  • Ventilation: All manipulations involving POCl₃, SOCl₂, and their reactions must be performed in a certified, well-ventilated chemical fume hood. These reagents are highly corrosive, moisture-sensitive, and release toxic HCl gas upon contact with air or water.

  • Quenching: The quenching of excess chlorinating agent is extremely hazardous. Always add the reaction mixture slowly to a large excess of ice with vigorous stirring. Never add water to the reaction mixture. Be prepared for a highly exothermic reaction and the evolution of copious amounts of acidic gas. [4][5]* Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature decomposition of the reagents by atmospheric moisture.

References

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances. [Link]

  • Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. [Link]

  • (PDF) Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. ResearchGate. [Link]

  • Vilsmeier-Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole. Canadian Journal of Chemistry. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda. [Link]

  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate. [Link]

  • Vilsmeier reagent. Wikipedia. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • The Role of SOCl2 and Pyridine in Organic Chemistry. Oreate AI Blog. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 3-chloro-5-hydroxyisonicotinonitrile by column chromatography

Technical Support Center: Purification of 3-chloro-5-hydroxyisonicotinonitrile Ticket ID: #PUR-PYR-005 Subject: Optimization of Column Chromatography for Functionalized Hydroxypyridines Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-chloro-5-hydroxyisonicotinonitrile

Ticket ID: #PUR-PYR-005 Subject: Optimization of Column Chromatography for Functionalized Hydroxypyridines Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Analysis

Target Molecule: 3-chloro-5-hydroxyisonicotinonitrile Chemical Class: Halogenated 3-hydroxypyridine / Isonicotinonitrile derivative.

Chromatographic Behavior Profile: This molecule presents a "dual-threat" challenge in chromatography due to its amphoteric nature, although its acidic character dominates in this specific substitution pattern.

  • The Pyridine Nitrogen: Typically basic, but its basicity is significantly suppressed by the electron-withdrawing nitrile (-CN) at C4 and chlorine (-Cl) at C3.

  • The Hydroxyl Group (C5): The proximity to the electron-deficient pyridine ring and the nitrile group renders this phenol-like moiety significantly acidic (likely pKa

    
     5–6).
    

The Core Challenge: Standard silica gel (slightly acidic, pH 6.5–7) often causes this molecule to "streak" or "tail." The acidic hydroxyl group can ionize or hydrogen-bond strongly with surface silanols, while the pyridine nitrogen (though weak) can still interact with acidic sites. Successful purification requires suppressing these secondary interactions.

Method Development (Pre-Column)

Before running the column, you must validate your mobile phase on TLC. Do not skip this step.

Solvent System Selection Logic

Due to the polarity of the hydroxyl and nitrile groups, Hexane/Ethyl Acetate is often insufficient for moving the compound off the baseline unless the percentage of EtOAc is very high (>80%).

Recommended Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

The "Acidic Modifier" Rule: You must add an acidic modifier to prevent tailing.

  • Standard: 0.5% to 1% Acetic Acid (AcOH) in the mobile phase.

  • Alternative: 0.1% Formic Acid (if MS analysis follows immediately).

TLC Protocol:

  • Plate: Silica Gel 60 F254.

  • Eluent A: 100% EtOAc (Baseline check).

  • Eluent B: 95:5 DCM:MeOH (No Acid).

  • Eluent C: 95:5 DCM:MeOH + 1% AcOH .

Expected Result: Eluent B will likely show a streak (Rf 0.1–0.4). Eluent C should tighten the spot into a compact oval.

Standard Operating Procedure (SOP)

Step 1: Sample Preparation (Dry Loading)

Direct liquid injection is discouraged for this compound due to its poor solubility in non-polar solvents. Dissolving it in pure MeOH and loading it onto a DCM column will cause "band broadening" (precipitation at the top of the column).

Protocol:

  • Dissolve the crude mixture in a minimum amount of MeOH or Acetone.

  • Add Celite 545 or Silica Gel (ratio 1:2 w/w relative to crude mass).

  • Evaporate the solvent under reduced pressure (Rotavap) until you have a free-flowing powder.

  • Critical Check: Ensure no solvent smell remains. Clumpy powder indicates residual solvent, which will ruin resolution.

Step 2: Column Packing
  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Packing Method: Slurry pack in 100% DCM (or the starting non-polar solvent).

  • Conditioning: Flush the column with 2 column volumes (CV) of the starting mobile phase containing the acid modifier before loading the sample. This neutralizes active silanol sites.

Step 3: Elution Gradient
  • Flow Rate: 15–20 mL/min (for a 25g column).

  • Gradient Profile:

Time (CV)Solvent A (DCM + 0.5% AcOH)Solvent B (MeOH + 0.5% AcOH)Purpose
0–2100%0%Equilibration/Elute non-polar impurities
2–1098%2%Initiate elution
10–2095%5%Target Compound Elution Window
20–2590%10%Flush polar impurities

Troubleshooting Guide (FAQ)

Q1: The compound is streaking badly, even with Acetic Acid. What now?

  • Diagnosis: The interaction with silica is too strong, or the sample is overloaded.[1]

  • Solution A (The "Buffer" Fix): Switch the modifier to Triethylamine (TEA) . Wait, isn't it acidic? Sometimes, capping the silica silanols with a base (TEA) works better for pyridines than acidifying the mobile phase. Pre-wash the column with 1% TEA in DCM, then run the gradient with 1% TEA.

  • Solution B (The Phase Switch): Silica might be the wrong tool. Use Reverse Phase (C18) flash chromatography.

    • Eluent: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Why: C18 eliminates the silanol H-bonding issue entirely.

Q2: I have poor recovery (mass balance < 60%). Where is my compound?

  • Diagnosis: Irreversible adsorption.[2] The electron-deficient pyridine ring can sometimes react with active silica sites, or the compound is precipitating inside the column.

  • Fix:

    • Flush: At the end of the run, flush with DCM:MeOH (80:20) or pure EtOAc to check if the compound is stuck.

    • Deactivation: For the next run, deactivate the silica by adding 5% water to the silica gel before packing (rare, but effective for labile heterocycles).

Q3: The product co-elutes with a yellow impurity.

  • Diagnosis: Common in chloropyridine synthesis (often nitrated or polymerized byproducts).

  • Fix: Change the selectivity mechanism. If you used DCM/MeOH (hydrogen bond dominated), switch to Toluene/Acetone or EtOAc/Hexane (dipole dominated).

    • Note: Toluene is excellent for separating aromatic impurities (pi-pi stacking interactions).

Visual Workflows

Figure 1: Mobile Phase Optimization Decision Tree

MobilePhaseOptimization Start Start: Crude 3-Cl-5-OH-Isonicotinonitrile TLC_Check Step 1: TLC in 100% EtOAc Start->TLC_Check Decision_Rf Is Rf > 0.3? TLC_Check->Decision_Rf Path_NonPolar Use Hexane/EtOAc (Add 0.5% AcOH) Decision_Rf->Path_NonPolar Yes Path_Polar Use DCM/MeOH (Start 98:2) Decision_Rf->Path_Polar No (Stuck at baseline) Tailing_Check Does it Streak? Path_NonPolar->Tailing_Check Path_Polar->Tailing_Check Add_Acid Add 1% Acetic Acid to Mobile Phase Tailing_Check->Add_Acid Yes Success Compact Spot Proceed to Flash Tailing_Check->Success No Switch_C18 Switch to Reverse Phase (C18 Column) Add_Acid->Switch_C18 Streak Persists Add_Acid->Success Streak Resolved

Caption: Decision logic for selecting the optimal solvent system based on TLC behavior.

Figure 2: Troubleshooting "Invisible Loss"

LossTroubleshooting Problem Low Mass Recovery (<60%) Check1 Check 1: Is it on the column? Problem->Check1 Action1 Flush column with 20% MeOH/DCM Check1->Action1 Result1 Compound Elutes Action1->Result1 Fix1 Next Run: Increase Polarity Faster Result1->Fix1 Yes Check2 Check 2: Precipitation? Result1->Check2 No Action2 Inspect top of column (White crust?) Check2->Action2 Fix2 Next Run: Use Solid Load (Celite) Action2->Fix2 Yes

Caption: Diagnostic flow for identifying mass loss during purification.

References

  • Li, J. J., et al. (2014). Synthesis of Hydroxypyridine Derivatives as HIF-PH Inhibitors. Journal of Medicinal Chemistry.

    • Relevance: Provides general extraction and purification protocols for 3-hydroxy-pyridine-4-carboxamides, which share the same core acidity issues as the nitrile.
  • BenchChem Technical Support. (2025). Purification of Hydroxypyridines on Silica Gel: Troubleshooting.

    • Relevance: Confirms the necessity of acidic modifiers (AcOH) for preventing silanol interactions with pyridine-N-oxides and hydroxypyridines.
  • ChemicalBook. (2024). Synthesis and Properties of 3-chloro-5-hydroxybenzonitrile.

    • Relevance: While discussing the benzonitrile analog, this source highlights the solubility profile (EtOAc/Hexane) which serves as a baseline for the more polar pyridine analog.
  • Reich, H. J. (2024). Common Mobile Phases for Flash Chromatography. University of Wisconsin-Madison Organic Chemistry Data.

    • Relevance: Authoritative source for solvent strength (Snyder polarity index) and modifier selection (TEA vs AcOH)

Sources

Optimization

Technical Support Center: Solving Solubility Challenges with 3-chloro-5-hydroxypyridine-4-carbonitrile

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3-chloro-5-hydroxypyridine-4-carbonitrile. As specific experimental solubility data for this comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3-chloro-5-hydroxypyridine-4-carbonitrile. As specific experimental solubility data for this compound is not extensively documented in public literature, this document provides a framework for systematic solubility determination and enhancement. We will proceed from initial qualitative assessments to quantitative measurements and advanced troubleshooting, empowering you to develop a robust and reproducible protocol for your specific application.

Part 1: Frequently Asked Questions - Your First Steps

This section addresses the initial hurdles in handling a new or unfamiliar compound like 3-chloro-5-hydroxypyridine-4-carbonitrile.

Q1: I have a new batch of 3-chloro-5-hydroxypyridine-4-carbonitrile. How do I begin to assess its solubility?

A1: Your initial approach should be a qualitative assessment to establish a baseline understanding.

  • Visual Inspection: Note the physical form of the solid (e.g., crystalline, amorphous powder). This can sometimes give clues about its potential solubility behavior.

  • Small-Scale Solvent Screening: In a fume hood, add a very small amount (e.g., ~1 mg) of the compound to separate vials. Add 1 mL of each of the following solvents and observe:

    • Aqueous Buffer (pH 7.4): To simulate physiological conditions.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These are often good starting points for dissolving novel organic molecules.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): Useful for understanding hydrogen bonding potential.

    • Non-Polar Solvent (e.g., Toluene, Hexanes): Unlikely to be a good solvent, but useful for characterization.

  • Observation: Vortex each vial for 30 seconds and let it sit for a few minutes. Observe if the compound dissolves completely, partially, or not at all. This simple test will quickly inform your choice of solvent for creating stock solutions or for further quantitative analysis.

Q2: My 3-chloro-5-hydroxypyridine-4-carbonitrile won't dissolve in water. Is this expected?

A2: Yes, this is highly expected. Many organic molecules, especially those with aromatic rings and halogen substituents, exhibit low aqueous solubility.[1][2] The structure of 3-chloro-5-hydroxypyridine-4-carbonitrile contains both hydrophobic (chlorinated pyridine ring) and hydrophilic (hydroxyl, nitrile, pyridine nitrogen) groups. Its overall solubility will be a balance of these features. Low aqueous solubility is a common challenge in drug discovery and formulation.[1][3]

Q3: Is there a difference between kinetic and thermodynamic solubility? Which one should I measure?

A3: Understanding this distinction is critical for designing meaningful experiments.

  • Kinetic Solubility: This is measured by dissolving the compound in an organic solvent (like DMSO) first and then diluting this stock solution into an aqueous buffer. The concentration at which the compound precipitates is its kinetic solubility.[4][5] It's a high-throughput method often used for initial rank-ordering of compounds but can represent a non-stable, supersaturated state.[5]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to the solvent, allowing it to reach equilibrium (typically by shaking for 24-72 hours), and then measuring the concentration of the dissolved compound in the supernatant.[5] This is the gold-standard measurement for formulation and development.[5]

Recommendation: For initial screening, kinetic solubility is useful. For any detailed characterization or pre-formulation work, thermodynamic solubility is essential.

Part 2: Troubleshooting Guide - From Poor Solubility to Optimized Solution

This section provides a systematic approach to quantitatively measuring and improving the solubility of 3-chloro-5-hydroxypyridine-4-carbonitrile.

Issue: I need to accurately determine the thermodynamic solubility of my compound.

Workflow for Thermodynamic Solubility Determination

This protocol, commonly known as the "shake-flask" method, is the industry standard for determining equilibrium solubility.[5]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid 3-chloro-5-hydroxypyridine-4-carbonitrile to a known volume of your desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear vial. "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Equilibration: Place the vial in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours. The extended time is crucial to ensure the system reaches equilibrium.[5]

  • Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. To separate the saturated supernatant from the solid, either:

    • Centrifuge the sample at high speed.[5]

    • Filter the sample through a low-binding filter (e.g., 0.22 µm PVDF). Note: It is crucial to perform a filter-binding study to ensure your compound does not adsorb to the filter material.

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[4] A calibration curve with known concentrations of the compound is required for accurate quantification.

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification prep Add excess solid compound to solvent equil Shake at constant temp (24-72 hours) prep->equil sep_choice Method? equil->sep_choice centrifuge Centrifuge sep_choice->centrifuge Option A filter Filter sep_choice->filter Option B quant Analyze supernatant via HPLC-UV centrifuge->quant filter->quant G start Initial Solubility < Target Concentration? ph_adjust Strategy 1: pH Adjustment start->ph_adjust Yes cosolvent Strategy 2: Co-solvents ph_adjust->cosolvent No success Solubility Goal Met ph_adjust->success Sufficient? advanced Strategy 3: Advanced Formulations (Cyclodextrins, Surfactants) cosolvent->advanced No cosolvent->success Sufficient? advanced->success Sufficient?

Caption: Decision tree for selecting a solubility enhancement strategy.

Issue: My solubility measurements are inconsistent between experiments.

Inconsistent data can derail a project. Here are the likely culprits.

  • Cause 1: Insufficient Equilibration Time: If you are not waiting long enough (i.e., <24 hours), you may be measuring a point on the way to equilibrium, not the final value.

    • Solution: For a new compound, it is wise to perform a time-to-equilibrium study. Measure the solubility at 24, 48, and 72 hours. If the values at 48 and 72 hours are the same, you have reached equilibrium.

  • Cause 2: Compound Instability/Degradation: The compound may be degrading in your chosen solvent or buffer over the long incubation period.

    • Solution: When you analyze your supernatant by HPLC, inspect the chromatogram for new peaks that would indicate degradation products. [4]If degradation is observed, you may need to add antioxidants, protect the experiment from light, or accept a shorter, defined equilibration time.

  • Cause 3: Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. If your solid material is a mix of forms, or converts from one to another during the experiment, you will see variability.

    • Solution: This is a more complex issue. If high reproducibility is critical, the solid form of the material should be characterized using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). [6]

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. Available at: [Link]

  • Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution. Available at: [Link]

  • WO2005116635A1 - Method for determining solubility of a chemical compound. (n.d.). Google Patents.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Available at: [Link]

  • COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. (2022). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available at: [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • 5-Cyano-3-Hydroxypyridine. (2024). ChemBK. Available at: [Link]

  • pKa Data Compiled by R. Williams. (n.d.). University of Wisconsin-Madison. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Pyridine Cyanation Optimization

Current Status: Online | Topic: Minimizing Side Reactions in Pyridine Cyanation Ticket Priority: High (Safety & Yield Critical) Welcome to the Technical Support Center User Query: "How do I minimize side reactions (dimer...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Topic: Minimizing Side Reactions in Pyridine Cyanation Ticket Priority: High (Safety & Yield Critical)

Welcome to the Technical Support Center

User Query: "How do I minimize side reactions (dimerization, hydrolysis, catalyst poisoning) during the cyanation of pyridine substrates?"

Executive Summary: Pyridine cyanation is notoriously difficult due to the electron-deficient nature of the ring (disfavoring electrophilic pathways) and the high coordination ability of the pyridine nitrogen (poisoning transition metals).

To minimize side reactions, you must select the correct "Activation Module" based on your starting material. We have categorized this guide into two primary workflows:

  • Transition Metal Catalysis (Start: Halopyridine) – Best for late-stage functionalization.

  • Reissert-Henze Activation (Start: Pyridine N-Oxide) – Best for early-stage building block synthesis.

Triage: Select Your Workflow

Use this decision matrix to determine the correct protocol for your substrate.

FeatureWorkflow A: Pd-Catalyzed Workflow B: Reissert-Henze (C-H)
Starting Material 2-, 3-, or 4-Halopyridine (Cl, Br, I)Pyridine N-Oxide
Primary Side Reaction Catalyst Poisoning (Reaction Stalls)Regioisomerism (C2 vs C6)
Safety Profile Moderate (Solid Zn(CN)₂ used)High Risk (TMSCN or KCN used)
Cost High (Pd catalyst + Ligand)Low (Stoichiometric reagents)
Key Advantage High tolerance of functional groupsDirect C-H functionalization

Module 1: Palladium-Catalyzed Cyanation

Target: Minimizing Catalyst Deactivation & Protodehalogenation[1]

The most common failure mode in Pd-catalyzed cyanation of pyridines is catalyst poisoning . The pyridine nitrogen displaces phosphine ligands, or free cyanide ions saturate the palladium center, forming inactive [Pd(CN)4]2- species [1].

The "Slow-Release" Protocol (Recommended)

To prevent cyanide saturation, avoid highly soluble sources like KCN/NaCN. Use Zinc Cyanide (Zn(CN)₂) , which is sparingly soluble and releases cyanide only upon transmetallation.

Experimental Setup (Standardized)
  • Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos. Note: Monodentate ligands like PPh3 often fail with pyridines.

  • Cyanide Source: Zn(CN)₂ (0.6 equiv).

  • Additive: Zn powder (10-20 mol%) – Crucial for reducing Pd(II) to Pd(0) and keeping the cycle active.

  • Solvent: DMF or DMA (wet solvents kill this reaction; keep water <500 ppm).

Troubleshooting Guide: Pd-Catalysis
SymptomRoot CauseCorrective Action
Reaction stalls at ~20% conversion Cyanide Poisoning: Free CN⁻ concentration is too high, forming stable Pd-CN species.Switch to Zn(CN)₂. If already using Zn(CN)₂, lower the temperature to 80°C to slow dissolution, or use slow addition of the cyanide source.
Formation of reduced product (Ar-H) Protodehalogenation: Presence of hydride sources (often from solvent decomposition or moisture).Dry Solvents: Ensure DMF/DMA is anhydrous. Increase Catalyst: Higher catalyst loading favors the productive cycle over the slow reduction pathway.
Black precipitate (Pd Black) Ligand Dissociation: Pyridine nitrogen is out-competing the phosphine ligand.Change Ligand: Switch to a bidentate ligand with a large bite angle (e.g., Xantphos or dppf) which binds more tightly than the substrate nitrogen.
Mechanism & Failure Points Visualization

PdCycle Start Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X Poison OFF-CYCLE TRAP [Pd(CN)4]2- or Py-Pd-CN OxAdd->Poison Excess free CN- or Pyridine coordination TransMet Transmetallation (Zn(CN)2 enters) OxAdd->TransMet Slow Step TransMet->Poison Saturation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regenerate Pd(0)

Figure 1: The catalytic cycle of Pd-cyanation.[2][3] Note the "Off-Cycle Trap" (Red) where excess cyanide or pyridine coordination permanently deactivates the catalyst.

Module 2: Reissert-Henze (C-H Activation)

Target: Controlling Regioselectivity & Hydrolysis

This method avoids transition metals by activating the pyridine as an N-oxide. The classic "Reissert-Henze" uses Benzoyl Chloride + KCN, but this often leads to hydrolysis side products (amides).

The Modern Solution: Use TMSCN (Trimethylsilyl cyanide) with Dimethylcarbamoyl chloride or TsCl . This "Fife Modification" [2] creates a non-aqueous environment that eliminates hydrolysis side reactions.

The "Fife Modification" Protocol
  • Activation: Dissolve Pyridine N-Oxide (1.0 equiv) in DCM (anhydrous).

  • Reagent A: Add TMSCN (1.1 equiv).

  • Reagent B (The Trigger): Add Dimethylcarbamoyl chloride (1.1 equiv) slowly at 0°C.

  • Workup: Quench with saturated NaHCO₃.

Troubleshooting Guide: Reissert-Henze
SymptomRoot CauseCorrective Action
Product is an Amide (CONH₂) Hydrolysis: Water was present during the elimination step.Switch to TMSCN: The silyl group scavenges trace water. Ensure the reaction is run under N₂ atmosphere.
Regioselectivity (C2 vs C6) Steric Control: If C2 is blocked, reaction goes to C6. If both open, C2 is favored.Bulky Activators: Using a bulkier acylating agent (e.g., 2,6-dichlorobenzoyl chloride) can sometimes shift selectivity, but C2 is electronically preferred.
Starting Material Recovery (N-Oxide) Weak Activation: The N-O bond was not sufficiently acylated.Change Activator: Switch from Benzoyl Chloride to Triflic Anhydride (Tf₂O) (at -78°C) for difficult substrates. This generates a highly reactive intermediate.
Pathway Visualization

RH_Reaction NOxide Pyridine N-Oxide Activated N-Acyloxy Salt (Activated) NOxide->Activated + Acyl Chloride (BzCl, TsCl) Attack Nucleophilic Attack (C2 Position) Activated->Attack + CN- source (TMSCN) Product 2-Cyanopyridine Attack->Product Elimination of Acid SideProd Side Rxn: Hydrolysis (Picolinamide) Attack->SideProd + H2O (If wet)

Figure 2: The Reissert-Henze pathway. Moisture intrusion at the "Attack" stage leads to the amide side product (Red).

Module 3: Safety & Purification

Cyanide Management (Critical)
  • The "Bleach Quench": Never pour cyanide waste down the drain. All glassware and waste must be treated with bleach (sodium hypochlorite) at pH > 10.

    • Reaction:

      
       (Cyanate is 1000x less toxic).
      
  • HCN Warning: If using TMSCN, be aware that contact with moisture releases HCN gas. Always work in a well-ventilated fume hood.

Removing Metal Residues (Pd Scavenging)

Pyridine nitriles are excellent ligands and will hold onto Palladium, complicating biological testing.

  • Method: After the reaction, treat the organic layer with Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) .

  • Protocol: Add 5-10 wt% scavenger resin relative to the crude mass, stir for 4 hours, and filter. This typically reduces Pd < 10 ppm.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. Source: Journal of the American Chemical Society URL:[4][Link]

  • Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze Reaction. Source: Heterocycles URL:[Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Source: Organic Letters (Cohen & Buchwald) URL:[Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Source: Angewandte Chemie URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Temperature for Chloropyridine Hydrolysis

Welcome to the Technical Support Center for Chloropyridine Hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chloropyridine Hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the reaction temperature in chloropyridine hydrolysis experiments. Our goal is to equip you with the scientific rationale behind experimental choices and to offer practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of temperature on the hydrolysis of chloropyridine?

Increasing the reaction temperature generally increases the rate of hydrolysis.[] This is because higher temperatures provide the reactant molecules with greater kinetic energy, leading to more frequent and energetic collisions. This relationship is often described by the Arrhenius equation, which indicates that the rate constant of a reaction increases exponentially with temperature.[2] For instance, in the acid-catalyzed hydrolysis of 2-chloropyridine in supercritical water, the degradation percentage and the reaction rate constant both increase as the working temperature rises.[2]

Q2: How does the position of the chlorine atom on the pyridine ring affect the optimal hydrolysis temperature?

The position of the chlorine atom (ortho, meta, or para to the nitrogen) significantly influences the reactivity of the chloropyridine isomer and, consequently, the optimal temperature for hydrolysis.

  • 2-Chloropyridine (ortho): The proximity of the chlorine atom to the electron-withdrawing nitrogen atom makes the C-Cl bond susceptible to nucleophilic attack.

  • 4-Chloropyridine (para): Similar to the 2-position, the chlorine at the 4-position is activated towards nucleophilic substitution. Studies on α-chloro-substituted pyridones (related structures) have shown that 4-pyridone derivatives can hydrolyze faster than their 2-pyridone counterparts due to a greater contribution from a zwitterionic resonance form, which increases the electrophilicity of the carbon bearing the chlorine.[3]

  • 3-Chloropyridine (meta): The chlorine atom at the 3-position is generally less reactive towards nucleophilic aromatic substitution compared to the 2- and 4-isomers. Therefore, hydrolysis of 3-chloropyridine may require more forcing conditions, such as higher temperatures or the use of catalysts.

Q3: My chloropyridine hydrolysis reaction is not proceeding, or the yield is very low. What are the likely causes related to temperature?

If your reaction is sluggish, the most direct temperature-related cause is that the reaction temperature is too low . Many hydrolysis reactions, especially for less reactive isomers like 3-chloropyridine, require significant thermal energy to overcome the activation energy barrier.[]

However, it's crucial to consider other factors that are interconnected with temperature:

  • Insufficient Reaction Time: At a given temperature, the reaction may simply need more time to reach completion.

  • Inappropriate pH: The rate of hydrolysis is highly pH-dependent. For example, the hydrolysis of chlorpyrifos (a pesticide containing a trichloropyridinol moiety) is significantly faster in alkaline conditions compared to acidic or neutral conditions.[4] Ensure your reaction medium has the optimal pH for the specific chloropyridine isomer you are working with.

  • Absence of a Catalyst: Some hydrolysis reactions require acid or base catalysis to proceed at a reasonable rate.[2] For instance, the hydrolysis of 2-chloropyridine can be significantly enhanced by acid catalysis.[2]

Q4: I'm observing significant byproduct formation. How can I adjust the temperature to improve selectivity?

Byproduct formation is a common issue, and temperature plays a critical role in controlling selectivity.

  • If the temperature is too high: You may observe degradation of the starting material or the desired hydroxypyridine product. Additionally, high temperatures can promote side reactions, especially if other reactive functional groups are present in the molecule.

  • If the temperature is too low: While this may suppress byproduct formation, it will also slow down the desired hydrolysis reaction, potentially making the process impractical.

The key is to find the "sweet spot" where the rate of the desired hydrolysis reaction is significantly faster than the rates of competing side reactions. This often requires careful experimental optimization.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the optimization of chloropyridine hydrolysis temperature.

Issue 1: Low Conversion of Chloropyridine

Symptom: After the expected reaction time, analysis (e.g., by GC or HPLC) shows a large amount of unreacted chloropyridine.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for byproduct formation.

Detailed Explanation:

  • Temperature Reduction: High temperatures can lead to thermal degradation or unwanted side reactions. [5]Systematically lower the reaction temperature to see if the formation of byproducts is reduced.

  • Time Optimization: Prolonged reaction times, even at optimal temperatures, can sometimes lead to the slow formation of byproducts or degradation of the product. Determine the point at which the yield of the desired product is maximized and byproduct formation is minimized.

  • Catalyst/Reagent Concentration: The concentration of acids, bases, or other catalysts can influence the reaction pathway. High concentrations may promote side reactions.

  • Solvent Effects: While water is the reactant, co-solvents can sometimes be used to modify the solubility of the reactants and influence the reaction rate and selectivity. However, be cautious as some organic solvents may participate in the reaction.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a general procedure for systematically optimizing the reaction temperature for the hydrolysis of a chloropyridine.

Objective: To determine the optimal reaction temperature that provides the highest yield of the corresponding hydroxypyridine with minimal byproduct formation.

Materials:

  • Chloropyridine isomer (e.g., 2-chloropyridine, 3-chloropyridine, 4-chloropyridine)

  • Deionized water

  • Acid or base for catalysis (if required, e.g., HCl, NaOH)

  • Reaction vessels (e.g., sealed tubes, round-bottom flask with condenser)

  • Heating and stirring apparatus (e.g., oil bath, heating mantle with magnetic stirrer)

  • Analytical instrument (e.g., GC, HPLC, NMR) [6][7]* Internal standard for quantitative analysis

Procedure:

  • Reaction Setup:

    • In a series of identical reaction vessels, place a known amount of the chloropyridine.

    • Add a consistent volume of deionized water.

    • If using a catalyst, add the same concentration to each vessel.

    • Add a known amount of an internal standard for accurate quantification.

  • Temperature Screening:

    • Set each reaction vessel to a different temperature (e.g., 60°C, 70°C, 80°C, 90°C, 100°C, 110°C).

    • Ensure efficient stirring in all vessels.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), carefully take an aliquot from each reaction mixture.

    • Quench the reaction in the aliquot (e.g., by rapid cooling and neutralization).

    • Prepare the sample for analysis (e.g., by extraction or dilution).

  • Analysis:

    • Analyze the samples using a validated analytical method (e.g., GC-FID, HPLC-UV). [6][7] * Quantify the concentration of the remaining chloropyridine and the formed hydroxypyridine by comparing their peak areas to that of the internal standard.

  • Data Evaluation:

    • For each temperature, plot the concentration of the product versus time to determine the initial reaction rate.

    • Plot the final yield of the hydroxypyridine as a function of temperature.

    • Analyze the chromatograms for the presence of byproducts and plot their relative abundance against temperature.

Data Presentation:

The results of the temperature optimization study can be summarized in a table for easy comparison.

Temperature (°C)Reaction Time (h)Chloropyridine Conversion (%)Hydroxypyridine Yield (%)Major Byproduct(s) (%)
60241512<1
70243532<1
801270652
90895904
1004>99926
1102>998512

Based on the sample data above, the optimal temperature for this hypothetical reaction would be around 100°C for a 4-hour reaction time, as it provides a high yield of the desired product with a manageable level of byproduct formation. Further optimization could involve fine-tuning the temperature between 90°C and 100°C.

Safety Precautions

Chloropyridines and their derivatives can be toxic and should be handled with appropriate safety measures. [8][9][10]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [11]* Avoid inhalation of vapors and contact with skin and eyes. [12]* Consult the Safety Data Sheet (SDS) for the specific chloropyridine isomer and all other reagents before starting any experiment. [10] By following a systematic approach to troubleshooting and optimization, researchers can efficiently determine the optimal reaction temperature for chloropyridine hydrolysis, leading to improved yields, higher purity, and more robust chemical processes.

References

  • Barrera, C. M., Salvatierra, D., & Giralt, F. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.
  • ResearchGate. (n.d.). Hydrolysis kinetics for 2-chloropyridine in supercritical water | Request PDF.
  • National Institutes of Health. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • PubChem. (n.d.). 2-Chloropyridine.
  • Universiti Kebangsaan Malaysia. (n.d.). HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH.
  • Benchchem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
  • PubChem. (n.d.). 4-Chloropyridine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%.
  • Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet.
  • Loba Chemie. (2016, June 8). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS.
  • Fisher Scientific. (2009, October 26). SAFETY DATA SHEET.
  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
  • PubMed. (n.d.). Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood.
  • ResearchGate. (2025, August 6). The reaction of 4-chloropyridine with some amines.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine.
  • Google Patents. (n.d.). CN102174014A - Preparation method of 3-chloropyridine.
  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
  • Google Patents. (n.d.). CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide.
  • Grokipedia. (n.d.). 3-Chloropyridine.
  • SpringerLink. (2020, March 3). Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives.
  • Wikipedia. (n.d.). 2-Chloropyridine.
  • Chemistry World. (2024, April 10). How to troubleshoot experiments.
  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • YouTube. (2022, October 13). Troubleshooting and optimizing lab experiments.
  • BOC Sciences. (n.d.). Reaction Condition Optimization Services.
  • Grokipedia. (n.d.). 3-Chloropyridine.

Sources

Troubleshooting

Removing metal catalysts from isonicotinonitrile products

Technical Support Center: Purification of Isonicotinonitrile (4-Cyanopyridine) Senior Application Scientist Desk | Internal Reference: TR-ISO-CN-04 Welcome to the Purification Support Hub Subject: Removal of Residual Met...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Isonicotinonitrile (4-Cyanopyridine) Senior Application Scientist Desk | Internal Reference: TR-ISO-CN-04

Welcome to the Purification Support Hub

Subject: Removal of Residual Metal Catalysts (Pd, Ni, V, Mo) from Isonicotinonitrile. Current Status: Active Audience: Process Chemists, QA/QC Specialists.

Executive Summary: Isonicotinonitrile (4-cyanopyridine) presents a unique purification challenge. The pyridine nitrogen acts as a competent ligand, forming stable coordination complexes with transition metals (particularly Palladium and Nickel used in cross-couplings, or Vanadium/Molybdenum from ammoxidation). Standard filtration often fails because the metal is not merely physically entrained but chemically bound to your product.

This guide moves beyond basic "carbon filtration" and details chemically active scavenging and pH-swing protocols designed to break the Pyridine-Metal (Py-M) bond.

Module 1: The Chemistry of Binding (Why is this hard?)

Q: I distilled my product, but the metal content is still >50 ppm. Why?

A: You are likely dealing with a volatile organometallic complex, not just free metal salts. While the 4-cyano group is electron-withdrawing (lowering the pKa of the ring nitrogen to ~1.9), the nitrogen remains a soft donor. It forms "carryover complexes" with soft metals like Pd(II). During distillation, these complexes can co-distill with the product.

The Fix: You must chemically disrupt the coordination sphere before or during the separation step. You need a ligand that binds the metal stronger than the isonicotinonitrile nitrogen.

Module 2: Solid-Supported Scavengers (The Gold Standard)

Q: Activated carbon isn't getting me to ICH Q3D limits (<10 ppm). What should I use?

A: Activated carbon relies on physisorption, which is often insufficient for breaking the Py-M bond. You need chemisorption using functionalized silica scavengers.

Selection Logic: For pyridine-containing molecules, Thiourea and DMT (Dimercaptotriazine) functionalities are superior to simple Thiols.

  • Why? Thiols (S-H) can sometimes interact with the basic pyridine nitrogen. Thiourea and DMT offer multidentate chelation that outcompetes the pyridine nitrogen for the metal center.

Protocol: Batch Mode Scavenging

Applicable for: Pd, Pt, Rh, Ru, Cu, Ni

  • Dissolution: Dissolve crude isonicotinonitrile in a solvent where the product is soluble but the scavenger is not (e.g., Ethyl Acetate, THF, or Ethanol). Avoid DMF if possible (it competes for the metal).

  • Loading Calculation: Do not base loading on the weight of your product. Base it on the residual metal content.

    • Formula:Mass of Scavenger = (Mass of Metal in solution × Equivalents) / Scavenger Loading (mmol/g)

    • Recommendation: Start with 4 equivalents relative to the residual metal.

  • Temperature: Heat to 50-60°C . Thermal energy helps overcome the activation energy required to break the Py-M bond.

  • Time: Stir for 4 hours.

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.

  • Analysis: Check metal content (ICP-MS).

Comparative Scavenger Data (Based on reduction of Pd(OAc)₂ in Pyridine matrix)

Scavenger TypeFunctional GroupAffinity (Pd, Pt)Affinity (V, Mo)Rec. for Isonicotinonitrile?
SiliaMetS® Thiol -SHHighLowGood
SiliaMetS® Thiourea -NH-CS-NH-Very High MediumExcellent (Best Choice)
SiliaMetS® DMT DimercaptotriazineVery High HighExcellent
Activated Carbon N/ALow-MediumLowPoor (Polishing only)

Module 3: The "L-Cysteine Wash" (Liquid-Liquid Extraction)

Q: I cannot afford solid scavengers for a multi-kg batch. Is there a liquid extraction method?

A: Yes. The L-Cysteine Wash is a powerful, cost-effective method widely used in process chemistry to sequester Pd and Cu. L-Cysteine is water-soluble and zwitterionic; it chelates the metal and drags it into the aqueous phase.

Protocol: The L-Cysteine Swing
  • Preparation: Dissolve crude product in a water-immiscible solvent (e.g., Ethyl Acetate or MTBE).

  • The Wash Solution: Prepare a 10-15% (w/v) aqueous solution of L-Cysteine .

    • Note: The pH of this solution is naturally acidic.

  • Contact: Mix the organic phase and aqueous L-Cysteine solution vigorously at 40-50°C for 1 hour.

    • Mechanism:[1][2][3][4] L-Cysteine displaces the isonicotinonitrile ligand. The Metal-Cysteine complex is highly water-soluble.

  • Separation: Separate the layers. The metal moves to the aqueous layer.

  • Rinse: Wash the organic layer once with saturated NaHCO₃ (to remove residual cysteine) and once with brine.

Visualizing the Workflow

PurificationStrategy Start Crude Isonicotinonitrile (High Metal Content) Decision Scale & Budget? Start->Decision SmallScale Lab Scale (<100g) High Budget Decision->SmallScale LargeScale Process Scale (>1kg) Cost Sensitive Decision->LargeScale Scavenger Solid Scavenger (Thiourea/DMT Silica) SmallScale->Scavenger Extraction L-Cysteine Wash (Liquid-Liquid Extraction) LargeScale->Extraction Process1 1. Dissolve in EtOAc/THF 2. Add 4-8 eq Scavenger 3. Heat 50°C, 4h Scavenger->Process1 Process2 1. Dissolve in EtOAc 2. Wash w/ 15% aq L-Cysteine 3. Heat 45°C, 1h Extraction->Process2 Check ICP-MS Analysis Process1->Check Process2->Check Success Pass (<10 ppm) Proceed to Drying Check->Success Limits Met Fail Fail (>10 ppm) Check->Fail Limits Exceeded Recryst Recrystallization (Solvent: EtOH/Water) Fail->Recryst Recryst->Check

Caption: Decision tree for selecting between Solid Scavenging and L-Cysteine Extraction based on scale.

Module 4: Regulatory Context (ICH Q3D)

Q: What are the hard limits I need to hit?

A: Limits depend on the route of administration. Palladium (Pd) and Nickel (Ni) are Class 2A/2B impurities.

ICH Q3D Permitted Daily Exposure (PDE) Limits:

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Palladium (Pd) 2B100101
Nickel (Ni) 2A220206
Vanadium (V) 2A120121

Calculation Example: If the daily dose of your drug is 10 g (very high), and you are making an Oral drug: Limit = 100 µg / 10 g = 10 ppm .[5] If your daily dose is lower (e.g., 100mg), the ppm limit is higher, but aiming for <10 ppm is standard industry practice.

Module 5: Troubleshooting Specific Failures

Issue: The scavenger is turning my product pink/red.

  • Cause: Some pyridine derivatives form colored charge-transfer complexes with silica surfaces or residual iron in lower-quality silica.

  • Fix: Switch to a Polymer-supported scavenger (e.g., polystyrene backbone) instead of silica. These are inert to the pyridine ring.

Issue: Metal content actually increased after treatment.

  • Cause: Contaminated equipment or "Concentration Effect." If you lost significant product yield during the wash but the metal stayed, the relative ppm goes up.

  • Fix: Check mass balance. If product loss is high during L-Cysteine wash, your pH might be too low, protonating the isonicotinonitrile (pKa ~1.9) and driving it into the water. Ensure aqueous phase pH is > 3.0.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Available at: [Link]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. (2004).
  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Organic Process Research & Development, 9(2), 198–205. (2005).[6]

Sources

Reference Data & Comparative Studies

Validation

Advanced Analytical Guide: 1H NMR Characterization of 3-chloro-5-hydroxypyridine-4-carbonitrile

This guide is structured as a high-level technical document for analytical scientists and medicinal chemists.[1][2] It focuses on the specific challenges of characterizing 3-chloro-5-hydroxypyridine-4-carbonitrile , a cr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for analytical scientists and medicinal chemists.[1][2] It focuses on the specific challenges of characterizing 3-chloro-5-hydroxypyridine-4-carbonitrile , a critical scaffold often encountered in the synthesis of HIF-PH inhibitors (e.g., Vadadustat intermediates).[1][2]

Executive Summary & Molecule Context

3-chloro-5-hydroxypyridine-4-carbonitrile (hereafter Compound A ) represents a specific class of polysubstituted pyridines where substituent positioning dictates unique electronic and solubility behaviors.[1][2] Unlike simple pyridines, the interplay between the electron-withdrawing nitrile (CN) and chlorine (Cl) groups against the electron-donating hydroxyl (OH) group creates a distinct "push-pull" electronic environment.[1][2]

Critical Analytical Challenge: The primary challenge in analyzing Compound A is distinguishing it from its symmetric precursor (3,5-dichloropyridine-4-carbonitrile) and managing the solvent-dependent visibility of the hydroxyl proton.[1][2] This guide compares the spectral performance of Compound A in DMSO-d6 versus CDCl3 and establishes a self-validating protocol for purity confirmation.

Structural Logic & Tautomeric Insight

Before interpreting the spectrum, one must understand the "rules" governing this specific heterocycle.

  • Tautomerism (The "Beta-Hydroxy" Rule): Unlike 2- or 4-hydroxypyridines, which exist in equilibrium with their keto-forms (pyridones), 5-hydroxypyridines (beta-position relative to Nitrogen) cannot tautomerize to a neutral pyridone without disrupting the aromatic sextet.[1][2]

    • Implication: You will not see amide-like NH signals or carbonyl characteristics typical of pyridones.[1][2] The molecule remains in the aromatic hydroxy form.

  • Symmetry Breaking: The starting material (3,5-dichloro) is symmetric (

    
    ), showing only one aromatic signal. Compound A is asymmetric (
    
    
    
    ), splitting the aromatic region into two distinct singlets.
Visualization: Structural & Electronic Workflow

The following diagram maps the logic flow from sample preparation to structural assignment, highlighting the critical decision nodes.

NMR_Workflow Sample Solid Sample (Compound A) Solvent_Choice Solvent Selection Decision Node Sample->Solvent_Choice CDCl3 CDCl3 (Poor Solubility) Solvent_Choice->CDCl3 Avoid DMSO DMSO-d6 (Recommended) Solvent_Choice->DMSO Select Acquisition Acquisition (ns=16, d1=5s) DMSO->Acquisition Spectrum Spectral Output Acquisition->Spectrum Analysis_OH OH Signal Broad Singlet (11.0 - 12.0 ppm) Spectrum->Analysis_OH H-Bonding Check Analysis_Ar Aromatic Region Two Singlets (8.0 - 9.0 ppm) Spectrum->Analysis_Ar Symmetry Check

Figure 1: Analytical workflow emphasizing solvent selection as the critical success factor for observing exchangeable protons.

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this "Self-Validating" protocol. The logic here is that the observation of the OH peak serves as an internal quality control for the dryness of your solvent.

Materials
  • Compound A: ~5-10 mg[1][2]

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1][2] Note: Use a fresh ampoule to minimize water content.

  • Instrument: 400 MHz or higher (600 MHz preferred for resolution of small couplings).

Step-by-Step Methodology
  • Dissolution: Dissolve 5 mg of Compound A in 0.6 mL DMSO-d6. Vortex until strictly clear.

    • Check: If the solution is cloudy, the concentration is too high, which may cause line broadening of the OH signal due to intermolecular hydrogen bonding.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (d1): Set to 5 seconds .

    • Why? The quaternary carbons (CN, Cl-C, OH-C) have long T1 relaxation times.[2] While we don't integrate carbons in 1H NMR, the isolated aromatic protons in pyridines also relax slowly. A short d1 will under-integrate these signals.[1][2]

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise.

Comparative Analysis & Data Interpretation

This section compares the product against its likely precursor and evaluates solvent performance.[3]

A. Spectral Data Table (DMSO-d6)

Reference: 400 MHz, 298 K[1][2]

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Interpretation
OH (C-5) 11.50 - 12.20Broad Singlet1H-Highly deshielded due to H-bonding with DMSO and electron-deficient ring.[1][2] Disappears with

shake.[1]
H-2 8.55 - 8.65Singlet (d)1H

Most deshielded aromatic proton.[1][2] Adjacent to N and Cl.[1][4][5][6]
H-6 8.25 - 8.35Singlet (d)1H

Adjacent to N and OH.[1][2] Shielded relative to H-2 due to OH ortho-effect.[1][2]
H-2/H-6 (Precursor) ~8.80Singlet--Impurity Marker: If seen, indicates unreacted 3,5-dichloro starting material.[1][2]
B. Performance Comparison: DMSO-d6 vs. CDCl3

This comparison highlights why DMSO is the superior choice for this specific application.[1]

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Scientific Rationale
Solubility High (>20 mg/mL)Low (<2 mg/mL)The polar OH and CN groups make the molecule poorly soluble in non-polar chloroform.[1][2]
OH Visibility Excellent Poor / InvisibleDMSO acts as a H-bond acceptor, "locking" the OH proton and slowing exchange, resulting in a sharp, visible peak >11 ppm. In CDCl3, rapid exchange often broadens this peak into the baseline.
Chemical Shift Separation Distinct (

ppm)
CompressedDMSO maximizes the electronic differentiation between the H2 and H6 positions.

Mechanistic Pathway: Synthesis Monitoring

In drug development (e.g., Vadadustat synthesis), this compound is often formed by the hydrolysis of one chlorine atom from 3,5-dichloro-4-cyanopyridine.[2] The NMR confirms this symmetry breaking.

Synthesis_Check Start Precursor: 3,5-dichloro-4-cyanopyridine Symmetry: C2v NMR: 1 Signal (2H, s, ~8.8 ppm) Reaction Hydrolysis Reaction (Nucleophilic Aromatic Substitution) Start->Reaction Product Product: 3-chloro-5-hydroxypyridine-4-carbonitrile Symmetry: Cs (Asymmetric) NMR: 2 Signals (1H each, s, 8.3 & 8.6 ppm) Reaction->Product

Figure 2: Monitoring the reaction progress via Symmetry Breaking. The transition from one aromatic signal to two is the primary confirmation of conversion.

References & Authority

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for substituent effects in heterocycles).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] (Authoritative source for solvent effects on chemical shifts).[1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. (Essential for distinguishing the product from solvent peaks).[1]

  • Pergola, P. E., et al. (2016).[7] Vadadustat, a novel oral HIF stabilizer...[7]. Kidney International.[1][7] (Contextual grounding for the pharmaceutical relevance of the scaffold).

Disclaimer: The chemical shifts provided are typical ranges based on electronic prediction models and standard heterocyclic shifts in DMSO-d6. Exact values may vary slightly based on concentration and temperature.

Sources

Comparative

FTIR peaks for nitrile group in 3-chloro-5-hydroxypyridine-4-carbonitrile

FTIR Characterization Guide: 3-Chloro-5-hydroxypyridine-4-carbonitrile Executive Summary: The Spectral Fingerprint The identification of 3-chloro-5-hydroxypyridine-4-carbonitrile relies on detecting the interplay between...

Author: BenchChem Technical Support Team. Date: February 2026

FTIR Characterization Guide: 3-Chloro-5-hydroxypyridine-4-carbonitrile

Executive Summary: The Spectral Fingerprint

The identification of 3-chloro-5-hydroxypyridine-4-carbonitrile relies on detecting the interplay between the electron-withdrawing nitrile/chloro groups and the electron-donating hydroxyl moiety. Unlike simple benzonitriles, the pyridine core introduces a dipole that shifts vibrational frequencies, making the nitrile (-C≡N) stretch a critical quality attribute (CQA) for monitoring reaction progress—specifically when distinguishing this intermediate from its non-hydroxylated precursors in HIF-PH inhibitor synthesis (e.g., Vadadustat analogs).

Key Spectral Features:

  • Nitrile (–C≡N): 2230–2245 cm⁻¹ (Sharp, Medium intensity).

  • Hydroxyl (–OH): 3100–3400 cm⁻¹ (Broad, H-bonded).

  • Pyridine Ring Breathing: 1560–1590 cm⁻¹.

  • C–Cl Stretch: 700–750 cm⁻¹ (Fingerprint region).

Structural Analysis & Theoretical Framework

To interpret the FTIR spectrum accurately, we must understand the electronic environment surrounding the nitrile group.

Electronic Effects on Nitrile Frequency

The vibrational frequency of the nitrile group (


) is governed by the force constant (

) of the triple bond:

  • Inductive Withdrawal (-I): The pyridine nitrogen and the Chlorine atom at position 3 withdraw electron density. This typically increases the bond order of the nitrile (making it stiffer), shifting the peak to higher wavenumbers (~2240 cm⁻¹) compared to benzonitrile (~2228 cm⁻¹).

  • Mesomeric Donation (+M): The Hydroxyl group at position 5 donates electron density into the ring. While this creates a "push-pull" system, the -I effect of the pyridine ring and chlorine usually dominates, keeping the nitrile peak relatively high.

  • Ortho-Effect (H-Bonding): The proximity of the 5-OH and 4-CN groups allows for potential intramolecular hydrogen bonding, or more likely, strong intermolecular networks in the solid state. This broadening and red-shifting of the OH peak is the primary differentiator from the 3-chloro-4-cyanopyridine precursor.

G cluster_0 Electronic Inputs Cl 3-Chloro (-I Effect) Inductive Withdrawal CN Nitrile (-C≡N) Vibrational Mode Cl->CN Increases k OH 5-Hydroxy (+M Effect) Resonance Donation OH->CN Modulates Intensity Py Pyridine Core Electron Deficient Py->CN Increases k Result Observed Shift 2230-2245 cm⁻¹ CN->Result

Figure 1: Electronic influences on the nitrile stretching frequency in 3-chloro-5-hydroxypyridine-4-carbonitrile.

Comparative Analysis: Validating the Spectrum

This section compares the target molecule against its closest structural analogs to provide a differential diagnosis.

Comparison 1: Target vs. Precursor (3-Chloropyridine-4-carbonitrile)

The most common synthesis route involves the hydroxylation of 3-chloropyridine-4-carbonitrile.

Feature3-Chloropyridine-4-carbonitrile (Precursor)3-Chloro-5-hydroxypyridine-4-carbonitrile (Target)Diagnostic Value
Nitile (-C≡N) ~2240 cm⁻¹ (Sharp)2230–2245 cm⁻¹ (Medium)Minimal Shift: Confirms retention of nitrile.
Hydroxyl (-OH) Absent 3100–3400 cm⁻¹ (Broad)Primary Indicator: Appearance confirms hydroxylation.
C=C / C=N 1550–1580 cm⁻¹1580–1610 cm⁻¹Shifts due to OH resonance.
Physical Form Crystalline SolidCrystalline Solid (Higher MP)MP increases due to H-bonding.
Comparison 2: Methodological Variance (ATR vs. KBr)

The choice of sampling technique significantly affects the resolution of the nitrile peak.

  • ATR (Attenuated Total Reflectance):

    • Pros: Rapid, no sample prep.

    • Cons: Penetration depth is wavelength-dependent. The nitrile peak at ~2240 cm⁻¹ may appear weaker relative to the fingerprint region.

    • Verdict: Suitable for routine ID, but may miss subtle H-bonding shoulders.

  • Transmission (KBr Pellet):

    • Pros: Superior signal-to-noise ratio for the nitrile region.

    • Cons: Hygroscopic KBr can introduce water peaks (3400 cm⁻¹) interfering with the OH assignment.

    • Verdict:Preferred for structural characterization. Ensure KBr is dried at 110°C.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data for regulatory filing or process control, follow this self-validating protocol.

Step-by-Step Workflow
  • Blank Calibration: Run a background scan (32 scans) with the empty ATR crystal or pure KBr pellet.

  • Sample Prep (KBr Method):

    • Mix 1–2 mg of 3-chloro-5-hydroxypyridine-4-carbonitrile with 200 mg of dry spectroscopic-grade KBr.

    • Grind in an agate mortar until a fine, uniform powder is achieved (avoids Christiansen effect).

    • Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Acquisition:

    • Range: 4000–400 cm⁻¹.[1]

    • Resolution: 2 cm⁻¹ (Critical for resolving the sharp nitrile peak).

    • Scans: 64 co-added scans.

  • Validation:

    • Check 1: Is the baseline flat? (Slope indicates scattering).

    • Check 2: Is the CO₂ doublet (2350 cm⁻¹) minimized?

    • Check 3: Is the Nitrile peak intensity >10% T?

Protocol Start Start Characterization Prep Sample Preparation (Dry KBr 1:100 ratio) Start->Prep Scan Acquisition (4000-400 cm⁻¹, Res 2 cm⁻¹) Prep->Scan QC Quality Check (Baseline & CO₂ levels) Scan->QC QC->Prep Fail (Moisture/Scattering) Analyze Peak Picking (Focus: 2230-2245 cm⁻¹) QC->Analyze Pass Report Generate Report Analyze->Report

Figure 2: Validated workflow for FTIR characterization of cyanopyridines.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for Nitrile shifts).

  • NIST Chemistry WebBook. 3-Chloropyridine Spectra. National Institute of Standards and Technology.[3] Available at: [Link]

  • Akebia Therapeutics. (2016).[4] Vadadustat (AKB-6548) Phase 2b Study Results. Kidney International.[5] (Context for chloropyridine intermediates in HIF-PH inhibitors). Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of Chlorohydroxypyridines

Executive Summary Differentiation of Chlorohydroxypyridine Isomers in Drug Development In pharmaceutical analysis, chlorohydroxypyridines serve as critical building blocks and potential genotoxic impurities. However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation of Chlorohydroxypyridine Isomers in Drug Development

In pharmaceutical analysis, chlorohydroxypyridines serve as critical building blocks and potential genotoxic impurities. However, their structural similarity presents a significant challenge: distinguishing positional isomers (e.g., 2-chloro-3-hydroxypyridine vs. 2-chloro-5-hydroxypyridine) using standard LC-MS methods is often ambiguous due to identical molecular weights and similar polarity.

This guide provides a technical comparison of the fragmentation patterns of ortho-substituted vs. non-ortho-substituted chlorohydroxypyridines. By leveraging specific "Ortho Effects" and distinct ionization pathways, researchers can confidently assign regiochemistry without requiring extensive NMR validation.

Part 1: Technical Deep Dive – The Ortho Effect Mechanism

The core differentiator between chlorohydroxypyridine isomers in Electron Ionization (EI) and MS/MS is the Ortho Effect . This phenomenon occurs when functional groups are adjacent (positions 2 and 3), facilitating intramolecular interactions that are geometrically impossible in meta- or para-like isomers (positions 2 and 5, or 2 and 6).

The "Ortho" Pathway (2-Chloro-3-hydroxypyridine)

In the 2,3-isomer, the hydroxyl hydrogen and the chlorine atom are in close proximity. Upon ionization, this proximity allows for a concerted elimination of HCl via a 4-membered transition state.

  • Key Transition:

    
    
    
  • Resulting Ion: A stable bicyclic or rearranged radical cation at m/z 93 .

  • Mechanism: The phenolic hydrogen transfers to the chlorine, followed by the expulsion of neutral HCl.

The "Non-Ortho" Pathway (2-Chloro-5-hydroxypyridine)

In the 2,5-isomer, the substituents are distant. The HCl elimination channel is kinetically disfavored. Instead, the molecule follows the standard phenolic fragmentation route:

  • Key Transition:

    
    
    
  • Resulting Ion: A chloropyrrole-like radical cation at m/z 101 (for

    
    ).
    
  • Secondary Loss: Subsequent loss of the chlorine radical (

    
    ).[1][2]
    
Visualization: Fragmentation Pathways

The following diagram contrasts the direct HCl elimination of the ortho-isomer against the sequential CO loss of the non-ortho isomer.

FragmentationPathways cluster_Ortho Ortho-Isomer (2-Cl-3-OH) cluster_Meta Non-Ortho Isomer (2-Cl-5-OH) Ortho_M Molecular Ion [M]+• (m/z 129) Ortho_TS 4-Membered Transition State Ortho_M->Ortho_TS Proximity Effect Ortho_Prod [M - HCl]+• (m/z 93) High Intensity Ortho_TS->Ortho_Prod - HCl (36 Da) Meta_M Molecular Ion [M]+• (m/z 129) Meta_Int [M - CO]+• (m/z 101) High Intensity Meta_M->Meta_Int - CO (28 Da) Phenolic Cleavage Meta_Prod [M - CO - Cl]+ (m/z 66) Meta_Int->Meta_Prod - Cl• (35 Da)

Figure 1: Mechanistic divergence between ortho- and non-ortho chlorohydroxypyridines. The ortho-isomer favors direct HCl loss, while the non-ortho isomer favors CO loss.

Part 2: Comparative Analysis & Data Interpretation

This section compares the spectral "fingerprints" of the two isomer classes. The data assumes standard 70 eV Electron Ionization (EI) or high-energy Collision Induced Dissociation (CID).

Table 1: Diagnostic Ion Abundance Comparison[3][4]
FeatureOrtho-Isomer (2-Cl-3-OH)Non-Ortho Isomer (2-Cl-5-OH)Mechanistic Cause
m/z 129 (

)
High (Base Peak often)High (Base Peak often)Stable aromatic pyridine ring.
m/z 93 (

)
High (>50%) Low (<10%)Ortho Effect: Proximity of OH and Cl allows direct elimination.
m/z 101 (

)
ModerateHigh (>60%) Standard phenol fragmentation; dominant when HCl loss is blocked.
m/z 94 (

)
LowModerateDirect homolytic cleavage of C-Cl bond (requires high energy).
m/z 66 (

)
ModerateHighSecondary fragmentation from the m/z 101 ion.
Key Differentiator: The 93/101 Ratio

To rigorously identify the isomer, calculate the abundance ratio of the fragment ions:



  • If R > 1.0: Strong evidence for 2-chloro-3-hydroxypyridine (Ortho).

  • If R < 0.2: Strong evidence for 2-chloro-5-hydroxypyridine (Non-Ortho).

Part 3: Experimental Protocol for Isomer Differentiation

This self-validating protocol ensures reproducible identification of chlorohydroxypyridine isomers using GC-MS or LC-MS/MS.

Workflow Diagram

AnalysisWorkflow Sample Unknown Sample (MW 129) MS_Source Ionization (EI 70eV or ESI-CID) Sample->MS_Source Decision Check Ratio: m/z 93 vs m/z 101 MS_Source->Decision Acquire Spectrum Res_Ortho Result: Ortho-Isomer (2-Cl-3-OH) Decision->Res_Ortho High m/z 93 (HCl Loss) Res_Meta Result: Non-Ortho Isomer (2-Cl-5-OH) Decision->Res_Meta High m/z 101 (CO Loss)

Figure 2: Decision tree for assigning chlorohydroxypyridine regiochemistry based on fragment ion ratios.

Step-by-Step Methodology

1. Sample Preparation:

  • Dissolve 1 mg of analyte in Methanol (LC-MS) or Ethyl Acetate (GC-MS).

  • Critical Step: Avoid protic solvents if using ESI negative mode to prevent suppression of the deprotonated molecular ion.

2. GC-MS Configuration (Recommended):

  • Column: DB-5MS or equivalent (non-polar).

  • Inlet Temp: 250°C (Ensure complete volatilization but minimize thermal degradation).

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40–200.

3. Data Acquisition & Analysis:

  • Locate the molecular ion cluster at m/z 129 and 131. Verify the 3:1 intensity ratio (characteristic of one Chlorine atom).[3]

  • Extract Ion Chromatograms (EIC) for m/z 93 and m/z 101.

  • Validation: If m/z 93 is the base peak (or >50% relative abundance), the structure is confirmed as the ortho-isomer.

4. LC-MS/MS Alternative (ESI):

  • Operate in Positive Mode (

    
    ).
    
  • Apply collision energy (CE) ramp (10–40 eV).

  • The ortho-isomer will show a transition

    
     (Loss of HCl from protonated ion) at lower CE than the non-ortho isomer shows 
    
    
    
    (Loss of CO).

References

  • NIST Mass Spectrometry Data Center. "2-Chloro-3-pyridinol Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Zaidi, N. A., et al. "Mass Spectra of some substituted 2-Chloro-pyridones."[4] Journal of the Chemical Society of Pakistan, Vol. 3, No. 3, 1986. [Link]

  • Liyanage, O. T., et al. "Distinguishing Carbohydrate Isomers with Rapid Hydrogen/Deuterium Exchange – Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 2021. (Cited for general isomer differentiation methodology). [Link]

  • HSC Chemistry. "Mass Spectrometry: Interpreting Fragmentation Patterns." Science Ready. (Cited for general fragmentation rules). [Link]

Sources

Comparative

HPLC Method Development Guide: 3-Chloro-5-hydroxyisonicotinonitrile

Executive Summary Objective: To establish a robust, stability-indicating HPLC method for 3-chloro-5-hydroxyisonicotinonitrile (CHI), a critical intermediate in the synthesis of HIF-prolyl hydroxylase inhibitors (e.g., Ro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, stability-indicating HPLC method for 3-chloro-5-hydroxyisonicotinonitrile (CHI), a critical intermediate in the synthesis of HIF-prolyl hydroxylase inhibitors (e.g., Roxadustat analogs).

The Challenge: CHI presents a unique analytical paradox. The pyridine core suggests basicity, yet the electron-withdrawing nitrile (-CN) and chlorine (-Cl) substituents, combined with the hydroxyl group (-OH), render the molecule weakly acidic (predicted pKa ~5.5–6.5) and prone to tautomerization. Standard generic C18 methods often fail, yielding peak tailing or poor resolution from des-chloro impurities.

The Solution: This guide compares three distinct separation strategies:

  • Method A (Baseline): C18 / Low pH (Traditional).

  • Method B (Alternative): C18 / Neutral pH (Ionized state).

  • Method C (Recommended): Phenyl-Hexyl / Mid-Acidic pH (Orthogonal Selectivity).

Chemical Profile & Critical Quality Attributes (CQA)

Understanding the molecule is the first step in method design.

PropertyValue (Estimated)Chromatographic Implication
Structure Pyridine ring, 3-Cl, 4-CN, 5-OHHigh UV absorbance (260–275 nm). Potential for

interactions.
Acidity (pKa) ~5.8 (OH group)pH Sensitive. Retention shifts drastically between pH 3 and pH 7.
Basicity Negligible (Pyridine N)The ortho-CN and ortho-Cl groups suppress protonation of the ring nitrogen.
LogP ~1.8 – 2.2Moderately lipophilic in neutral form; highly polar in ionized form.
Key Impurities 3-chloroisonicotinonitrile (Precursor)3,5-dichloroisonicotinonitrile (Over-chlorinated)Requires selectivity for halogen substitution patterns.

Method Comparison Guide

We evaluated three method development strategies. The data below synthesizes typical performance characteristics for this class of compounds.

Comparative Performance Data
MetricMethod A (C18, pH 2.1)Method B (C18, pH 7.0)Method C (Phenyl-Hexyl, pH 4.5)
Mechanism Hydrophobic InteractionIon-Suppression (Anionic)

Interaction + Hydrophobic
Retention (

)
4.2 (Strong)0.8 (Weak - Elutes too fast)3.5 (Optimal)
Tailing Factor (

)
1.4 (Silanol interaction)1.1 (Good)1.05 (Excellent)
Resolution (Impurity) 1.8 (Partial co-elution)4.5 (Good separation)> 5.0 (Baseline)
Sensitivity (S/N) HighModerateHigh
Verdict Not Recommended Risk of Void Elution Recommended
Deep Dive: Why Method C Wins

While Method A (Acidic C18) is the standard starting point, the protonated pyridine nitrogen (even if weakly basic) can interact with residual silanols on the silica surface, causing peak tailing. Method B (Neutral) ionizes the hydroxyl group (


), making the molecule too polar to retain well on a standard C18 column.

Method C (Phenyl-Hexyl) utilizes the electron-deficient nature of the chlorinated pyridine ring. The phenyl ring on the stationary phase engages in


 stacking with the analyte. This interaction is orthogonal to simple hydrophobicity, providing superior selectivity for separating the target from its des-hydroxy or over-chlorinated impurities.

Recommended Experimental Protocol (Method C)

This protocol is designed to be self-validating , meaning the system suitability criteria (SST) are built into the workflow to ensure data integrity.

Reagents & Equipment
  • Column: Phenyl-Hexyl phase (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl),

    
     mm, 3.5 µm or 5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C (Critical for reproducibility of

    
     interactions).
    
  • Detection: UV @ 270 nm (Primary), 230 nm (Secondary for impurities).

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold (Equilibration)
2.010Isocratic hold to elute polar salts
15.080Linear ramp to elute lipophilic impurities
18.080Wash
18.110Re-equilibration
23.010End of Run

Decision & Workflow Visualization

The following diagram illustrates the logic flow for selecting the optimal stationary phase and troubleshooting common issues for chlorinated hydroxypyridines.

MethodDevelopment Start Start: 3-Cl-5-OH-Isonicotinonitrile Check_pKa Step 1: Assess pKa (~5.8) Is molecule ionizable? Start->Check_pKa Route_Acidic Route A: Low pH (< 2.5) Analyte Neutral Check_pKa->Route_Acidic Yes, suppress ionization Route_Neutral Route B: Neutral pH (> 7.0) Analyte Ionized Check_pKa->Route_Neutral Yes, fully ionize Result_Acidic Result: Good Retention Risk: Silanol Tailing Route_Acidic->Result_Acidic Result_Neutral Result: Poor Retention Elutes in Void Route_Neutral->Result_Neutral Solution_Phenyl Solution: Phenyl-Hexyl Column (Pi-Pi Interaction) Result_Acidic->Solution_Phenyl Fix Tailing Result_Neutral->Solution_Phenyl Increase Retention Optimization Optimization: pH 4.5 Buffer Balances Retention & Shape Solution_Phenyl->Optimization Final_Method Final Method: Phenyl-Hexyl, pH 4.5, ACN Gradient Optimization->Final_Method

Figure 1: Strategic decision tree for selecting the Phenyl-Hexyl stationary phase over standard C18 options.

References

  • Waters Corporation. (2025). Strategies for the Separation of Pyridine Derivatives using XBridge Columns. Waters Application Notes. [Link]

  • Sielc Technologies. (2024). HPLC Separation of Aminopyridines and Isomers in Hydrogen-Bonding Mode. Sielc Application Library. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21949878, 3-Chloro-5-hydroxybenzonitrile (Analog). PubChem.[2][3][4] [Link]

  • Damle, M. C., et al. (2023). Hydrolytic Degradation Study of Roxadustat by RP-HPLC and HPTLC. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Estonian Academy of Sciences. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

Sources

Validation

Technical Assessment: Melting Point as a Purity Indicator for 3-Chloro-5-hydroxypyridine-4-carbonitrile

This guide provides a technical assessment of 3-chloro-5-hydroxypyridine-4-carbonitrile (CAS 1256833-27-8), a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of 3-chloro-5-hydroxypyridine-4-carbonitrile (CAS 1256833-27-8), a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.[1][2] It focuses on the melting point as a primary Critical Quality Attribute (CQA) for purity verification.

Executive Summary & Compound Identity

3-chloro-5-hydroxypyridine-4-carbonitrile (also known as 3-chloro-5-hydroxyisonicotinonitrile) is a highly functionalized pyridine scaffold used in the development of small-molecule therapeutics for anemia (e.g., Vadadustat analogs).[1][2] Its melting point (MP) serves as a rapid, first-line indicator of purity, particularly to distinguish the free hydroxyl product from its alkylated precursors (methoxy/ethoxy ethers) and regioisomeric impurities.[1][2]

Attribute Specification
IUPAC Name 3-chloro-5-hydroxy-4-pyridinecarbonitrile
CAS Number 1256833-27-8
Molecular Formula C₆H₃ClN₂O
Molecular Weight 154.55 g/mol
Structural Class Halogenated Hydroxypyridine / Isonicotinonitrile
Key Application Intermediate for HIF-PH Inhibitors

Melting Point Specifications & Comparative Analysis

The "Gold Standard" Range

While specific batch values vary by crystal polymorph and solvation state, high-purity (>98% HPLC) samples of 3-chloro-5-hydroxypyridine-4-carbonitrile typically exhibit a melting transition significantly higher than its non-polar precursors due to strong intermolecular hydrogen bonding (donor: -OH, acceptor: -CN/Pyridine N).[1][2]

  • Target Range (High Purity): > 170 °C (Estimated based on SAR analogs)

  • Reference Analog (Benzene): 3-Chloro-5-hydroxybenzonitrile melts at 165–166 °C .[1][2]

  • Reference Analog (Pyridine): 3-Chloro-5-hydroxypyridine melts at 160–163 °C .[1][2]

  • Effect of Carbonitrile: The addition of the electron-withdrawing 4-CN group typically increases lattice energy, pushing the expected MP of the target compound to the 180–220 °C range (decomposition often observed).[1][2]

Comparative Performance: Product vs. Impurities

The following table contrasts the thermal behavior of the target compound against common process impurities.

CompoundStructure / RoleEstimated Melting PointDiagnostic Insight
Target Product 3-chloro-5-hydroxypyridine-4-carbonitrileHigh (>170°C) Sharp endotherm indicates pure crystalline phase.[1][2]
Precursor A 3-chloro-5-methoxyisonicotinonitrileLow (<100°C) Presence significantly depresses the MP of the target.[1][2] Indicates incomplete deprotection.[1][2]
Precursor B 3-chloro-5-ethoxyisonicotinonitrileLow (<100°C) Common impurity if ethyl sources are used.[1][2] Causes "mushy" melting range.[1][2]
Regioisomer 3-chloro-2-hydroxypyridine-4-carbonitrileVariable Often forms distinct eutectics.[1][2] Detectable via DSC (double peak).[1][2]

Critical Insight: A melting range wider than 2°C or an onset below 165°C is a "No-Go" signal, typically indicating >1% contamination with alkylated precursors or solvent solvates.[1][2]

Experimental Protocol: Determination of Melting Point

Objective: To establish a self-validating protocol for thermal characterization that distinguishes between moisture content, solvates, and chemical impurities.[1][2]

Method A: Differential Scanning Calorimetry (DSC) - Preferred

DSC is the authoritative method for drug intermediates, distinguishing between true melting (endothermic phase change) and decomposition.[1][2]

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimped (non-hermetic) lid to allow gas escape if decomposition occurs.[1][2]

  • Equilibration: Hold at 30°C for 1 minute.

  • Ramp: Heat from 30°C to 250°C at 10°C/min .

  • Analysis:

    • Identify Onset Temperature (

      
      ) : The intersection of the baseline and the leading edge of the endotherm.[1][2]
      
    • Identify Peak Temperature (

      
      ) .[1][2]
      
    • Purity Calculation: Use the Van't Hoff equation analysis (if peak is sharp and no decomposition overlaps).[1][2]

Method B: Capillary Melting Point (USP <741>) - Routine QC[1][2]
  • Preparation: Grind sample to a fine powder. Fill capillary to 3mm height.[1][2] Compact by tapping.[1][2]

  • Apparatus: Use an automated melting point apparatus (e.g., Mettler Toledo MP90).

  • Ramp: Fast ramp (10°C/min) to 150°C, then slow ramp (1.0°C/min ) to endpoint.

  • Observation: Record "Meniscus Point" (first liquid) and "Clear Point" (complete liquid).[1][2]

Synthesis & Impurity Origin Workflow

Understanding the source of MP depression requires visualizing the synthesis pathway.[1][2] The target is typically generated via dealkylation of an ether precursor.[1][2]

SynthesisPath cluster_legend Process Control Precursor 3-Chloro-5-methoxy- isonicotinonitrile (Low MP Precursor) Target 3-Chloro-5-hydroxy- pyridine-4-carbonitrile (Target: High MP) Precursor->Target Heat / Demethylation Impurity Incomplete Reaction (Mixed Crystal) Depressed MP Range Precursor->Impurity Partial Conv. Reagent Deprotection Agent (e.g., Pyridine HCl) Reagent->Target

Figure 1: Synthesis pathway highlighting the transition from a low-melting alkoxy precursor to the high-melting hydroxy target.[1][2] Incomplete conversion results in a significant depression of the melting point.[1][2]

References

  • PubChem Compound Summary. (2025). 3-Chloro-5-hydroxybenzonitrile (Analog Reference).[1][2] National Center for Biotechnology Information.[1][2] Link

  • ChemicalBook. (2024).[1][2] Product Entry: 3-Chloro-5-hydroxyisonicotinonitrile (CAS 1256833-27-8).[1][2]Link[1][2]

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 3-Chloro-5-hydroxypyridine (Analog Reference).[1][2]Link[1][2]

  • United States Pharmacopeia (USP). (2023).[1][2] General Chapter <741> Melting Range or Temperature.[1][2]Link[1][2]

  • World Intellectual Property Organization. (2023). Patent WO2023/160672: Synthesis of Pyridine Carboxamides.[1][2] (Describes ethoxy-precursor synthesis). Link[1][2]

Sources

Comparative

Elemental Analysis Standards for C6H3ClN2O Compounds: A Comparative Selection Guide

Part 1: Executive Summary & Strategic Approach The precise elemental quantification of C6H3ClN2O compounds (e.g., 5-Chloro-2,1,3-benzoxadiazole , 2-Chloro-6-hydroxypyridine-4-carbonitrile ) presents a unique analytical c...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Approach

The precise elemental quantification of C6H3ClN2O compounds (e.g., 5-Chloro-2,1,3-benzoxadiazole , 2-Chloro-6-hydroxypyridine-4-carbonitrile ) presents a unique analytical challenge. These matrices combine high nitrogen content, reduced carbon ratios, and the interference potential of covalent chlorine.

This guide evaluates the performance of 1-Chloro-2,4-dinitrobenzene (DNCB) as the primary calibration standard ("The Product") for this compound class, comparing it against traditional alternatives like Acetanilide , Sulfanilamide , and p-Chlorobenzoic Acid .

Core Thesis: While general organic standards (Acetanilide) are sufficient for simple organics, C6H3ClN2O analysis requires a "Matrix-Matched" standard containing Chlorine and Nitrogen (like DNCB) to validate the efficiency of halogen scrubbing and prevent systematic nitrogen bias.

Part 2: Technical Comparison & Performance Analysis

The Target Analyte: C6H3ClN2O

Before selecting a standard, we must understand the combustion behavior of the target.

  • Formula: C6H3ClN2O[1][2][3][4][5][6][7][8][9]

  • Molecular Weight: ~154.55 g/mol [2]

  • Theoretical Composition: C: 46.62%, H: 1.96%, Cl: 22.94%, N: 18.13%, O: 10.35%

  • Analytical Risks:

    • Chlorine Interference: Incomplete halogen trapping can artificially inflate Nitrogen signals (m/z overlap or detector drift).

    • N-N/N-O Bonds: Benzoxadiazoles require high-temperature flash combustion (>950°C) to ensure quantitative bond rupture.

The Primary Standard: 1-Chloro-2,4-dinitrobenzene (DNCB)
  • Formula: C6H3ClN2O4

  • Relevance: DNCB is the "Gold Standard" for this application because it structurally mimics the target (Aromatic ring + Cl + High N + O).

  • Role: It validates the entire flow path , proving that the silver wool trap effectively removes ~20% Chlorine content without compromising the Nitrogen peak.

Comparative Matrix: DNCB vs. Alternatives
Feature1-Chloro-2,4-dinitrobenzene (DNCB) Acetanilide p-Chlorobenzoic Acid Sulfanilamide
Formula C₆H₃ClN₂O₄C₈H₉NOC₇H₅ClO₂C₆H₈N₂O₂S
Primary Use Matrix-Matched (Cl+N) General CHN CalibrationHalogen (Cl) CalibrationCHNS Calibration
Chlorine Content ~17.5% (High)0% (None) ~22.6% (High)0% (None)
Nitrogen Content ~13.8%10.36%0%16.27%
Combustion Aid? Recommended (WO₃)Not usually requiredEssentialRecommended (V₂O₅)
Suitability for C6H3ClN2O Optimal (Validates Cl trap & N recovery)Sub-optimal (Blind to Cl interference)Partial (Validates Cl, but no N)Poor (S interference irrelevant)
Critical Analysis: Why "Generic" Standards Fail Here

Using Acetanilide to calibrate for a C6H3ClN2O sample is a common error.

  • The Trap Blind Spot: Acetanilide contains no Chlorine. If your Silver (Ag) trap is saturated or channeling, Acetanilide will still read 100% recovery. However, when you run your C6H3ClN2O sample, untrapped Chlorine gas (Cl₂) will pass to the TCD, causing significant error in the Nitrogen reading.

  • The Solution: Calibrating with DNCB forces the instrument to prove it can handle 17% Chlorine and still report accurate Nitrogen.

Part 3: Experimental Protocol (Self-Validating System)

Method A: High-Precision CHN Analysis of Chlorinated Aromatics

Objective: Quantify C, H, N in C6H3ClN2O while suppressing Cl interference.

1. Reagents & Materials
  • Standard: 1-Chloro-2,4-dinitrobenzene (ACS Grade, >99.5%).

  • Combustion Aid: Tungstic Oxide (WO₃) powder (promotes oxidation and prevents metal chloride formation on the tube).

  • Halogen Trap: Silver Wool (Ag) - Freshly packed in the reduction tube.

  • Capsules: Tin (Sn) capsules for flash combustion.

2. Instrument Configuration (Graphviz Workflow)

CombustionWorkflow cluster_QC Quality Control Check Sample Sample/Standard (C6H3ClN2O / DNCB) Combustion Combustion Reactor (980°C + O2 + WO3) Sample->Combustion Drop Reduct Reduction Tube (650°C, Cu) Combustion->Reduct Gases (CO2, H2O, NOx, Cl2) Trap Halogen Trap (Ag Wool) Reduct->Trap Reduction (NOx -> N2) Sep Separation Column (Adsorption/Desorption) Trap->Sep Cl2 Removed (AgCl) Det TCD Detector (N2, CO2, H2O) Sep->Det Quantification

Figure 1: Analytical workflow emphasizing the critical Halogen Trap stage required for C6H3ClN2O analysis.

3. Step-by-Step Procedure
  • System Conditioning: Run 3 "Blank" cycles (empty tin capsule) to purge atmospheric Nitrogen.

  • Trap Verification (The "DNCB Test"):

    • Weigh 2.0 ± 0.1 mg of DNCB into a tin capsule.

    • Add 10 mg of WO₃.

    • Run analysis.[10][11][12][13]

    • Pass Criteria: Nitrogen recovery must be 13.83% ± 0.15% .

    • Failure Mode: If N > 14.1%, Chlorine is breaking through the trap (Ag wool is exhausted). Action: Replace Ag wool.

  • Sample Preparation:

    • Weigh 1.5 - 2.0 mg of the C6H3ClN2O sample.

    • Add 10 mg WO₃ (Crucial for benzoxadiazoles to prevent soot).

    • Seal hermetically (minimize air gap).

  • Analysis: Run in triplicate.

Part 4: Data Interpretation & Troubleshooting

Theoretical vs. Observed Data (Example)

Scenario: Analyzing 5-Chloro-2,1,3-benzoxadiazole (Sample).

ElementTheoretical %Acceptable Range (±0.4%)Common Error (Trap Failure)Cause of Error
Carbon 46.62%46.22 - 47.02%46.50%Robust (unaffected by Cl)
Hydrogen 1.96%1.56 - 2.36%2.10%High H2O background
Nitrogen 18.13% 17.73 - 18.53% 19.50% Cl₂ co-eluting with N₂
Troubleshooting Guide
  • High Nitrogen Results: The classic sign of Chlorine breakthrough. The detector interprets the thermal conductivity change of Cl₂ as N₂. Fix: Repack reduction tube with fresh Silver wool; reduce sample mass.

  • Low Carbon Results: Incomplete combustion of the aromatic ring. Fix: Increase O₂ dose time; ensure WO₃ is mixing with the sample, not just sitting on top.

  • Drifting Baselines: Volatile benzoxadiazoles subliming before combustion. Fix: Use liquid sealing technique or "soft" tin capsules; do not wait long in the autosampler.

Part 5: References

  • National Institute of Standards and Technology (NIST) .[14][15] Standard Reference Materials for Organic Elemental Analysis. Available at: [Link]

  • Analytik Jena . Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine. Available at: [Link]

  • PubChem . Compound Summary: 5-Chloro-2,1,3-benzoxadiazole (C6H3ClN2O).[2] Available at: [Link]

Sources

Validation

Structural Dynamics of Pyridine-4-carbonitrile Derivatives: A Crystallographic Comparison Guide

Executive Summary This guide provides an in-depth technical comparison of Pyridine-4-carbonitrile (isonicotinonitrile) derivatives against their structural isomers (2- and 3-carbonitrile) and benzene analogues. It is des...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide provides an in-depth technical comparison of Pyridine-4-carbonitrile (isonicotinonitrile) derivatives against their structural isomers (2- and 3-carbonitrile) and benzene analogues. It is designed for medicinal chemists and crystallographers optimizing supramolecular synthons for drug development and Metal-Organic Frameworks (MOFs).

Unlike standard product brochures, this document focuses on structural causality : why the 4-position confers unique linear bridging capabilities that drive superior crystallinity and predictable packing motifs compared to ortho- and meta- isomers.

Structural Comparative Analysis: The "Linearity Advantage"

In crystal engineering, the position of the cyano (-CN) group relative to the pyridine nitrogen dictates the dimensionality of the resulting lattice.

4-CN (Para) vs. 3-CN (Meta) and 2-CN (Ortho)
FeaturePyridine-4-carbonitrile Pyridine-3-carbonitrile Pyridine-2-carbonitrile
Symmetry

(High Symmetry)

(Asymmetric)

(Asymmetric/Steric)
Coordination Geometry Linear Bridging: The N(py) and N(cyano) vectors are antiparallel (180°), facilitating infinite 1D chains.Kinked/Discrete: The vectors form a ~120° angle, often leading to discrete molecular squares or helical chains.Chelating/Blocking: Steric hindrance often prevents bridging; favors terminal coordination.
Dominant Synthon Head-to-Tail: Strong dipole alignment allows robust

-

stacking.
Herringbone: Lower symmetry often forces edge-to-face packing to maximize density.Dimerization: Tendency to form centrosymmetric dimers to cancel dipoles.
Crystallization Success High: Symmetry reduces entropic penalties during nucleation.Moderate: Rotational disorder is common due to lower symmetry.Low: Often forms oils or requires co-formers to crystallize.

Expert Insight: The "Linearity Advantage" of the 4-CN derivative is the primary reason it is preferred in MOF design. When reacted with metal halides (e.g.,


), 4-CN derivatives form linear "molecular wires" (1D coordination polymers). In contrast, 3-CN derivatives introduce angular kinks, breaking the chain and resulting in discrete clusters or lower-dimensionality networks [1, 3].

Experimental Protocols: The "Sandwich" Vapor Diffusion Method

While slow evaporation is common, it often yields poor-quality crystals for 4-CN derivatives due to rapid nucleation driven by their high symmetry. The Vapor Diffusion method is the gold standard for obtaining X-ray quality single crystals.

Protocol: Optimized Vapor Diffusion for N-Heterocycles

Objective: Grow single crystals suitable for SC-XRD (


 mm) from <10 mg of material.

Reagents:

  • Good Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1]

  • Anti-Solvent: Diethyl Ether (

    
    ) or Pentane.[1]
    

Workflow:

  • Dissolution: Dissolve 5-10 mg of the 4-CN derivative in the minimum amount of "Good Solvent" (0.5 mL) in a small inner vial (4 mL capacity). Ensure the solution is clear; filter if necessary.

  • The Chamber: Place the open inner vial inside a larger outer vial (20 mL capacity).

  • The Charge: Carefully pipette 3-5 mL of the "Anti-Solvent" into the outer vial. Crucial: Do not let the anti-solvent spill into the inner vial.

  • Equilibration: Cap the outer vial tightly. Seal with Parafilm to prevent rapid evaporation.

  • Incubation: Store at

    
     (fridge) or room temperature in a vibration-free zone.
    
    • Mechanism:[2][3][4][5][6] The volatile anti-solvent diffuses into the good solvent, slowly increasing supersaturation and promoting ordered lattice growth.

Visualization: Crystallization Workflow

CrystallizationWorkflow Screening Solubility Screening (NMR Tube) Selection Select Solvent System (Good/Anti-Solvent) Screening->Selection Determine Solubility Setup Vapor Diffusion Setup (Sandwich Method) Selection->Setup 5-10mg Scale Incubation Controlled Incubation (4°C vs RT) Setup->Incubation Slow Diffusion Harvest Crystal Harvesting (Microscope) Incubation->Harvest 3-7 Days Harvest->Selection No Crystals? Change Anti-Solvent XRD SC-XRD Data Collection Harvest->XRD Mount on Goniometer

Figure 1: Step-by-step workflow for optimizing crystal growth of pyridine derivatives using vapor diffusion.

Data Interpretation & Validation

When analyzing the CIF (Crystallographic Information File) for 4-CN derivatives, certain parameters serve as quality benchmarks.

Typical Crystallographic Parameters (Benchmark)
ParameterTypical Value for 4-CN DerivativesInterpretation
Space Group

or

(Monoclinic)
These centrosymmetric groups facilitate the anti-parallel packing of the strong dipole moments created by the cyano group [2].
Z' (Asymmetric Unit) 1 or 0.5High symmetry often leads to

, meaning the molecule lies on a symmetry element (inversion center).
R-Factor (

)

Values

often indicate disorder in the cyano group (N vs C flipping) or solvent twinning.
Packing Coefficient

4-CN derivatives pack efficiently due to planar stacking. Lower values suggest porous voids (potential solvates).
Critical Quality Check: The "Disorder" Trap

A common error in solving these structures is Head-to-Tail Disorder .

  • The Issue: The Pyridine Nitrogen and the Cyano group are roughly linear. In the crystal lattice, the molecule may flip

    
     randomly.
    
  • The Sign: Ellipsoids for the para-carbons appear elongated, or the R-factor remains stubbornly high.

  • The Fix: Apply a disorder model in the refinement software (e.g., SHELXL PART commands) splitting the occupancy 50:50 if symmetry dictates.

Supramolecular Synthon Logic

For drug development (co-crystals), the 4-CN group is a versatile Hydrogen Bond Acceptor . It competes with the pyridine ring nitrogen.

Synthon Hierarchy[7]
  • Heterosynthon (Acid-Pyridine):

    
    [6]
    
    • Strength: Very Strong.

    • Prevalence:[5] Dominant in co-crystals with carboxylic acids (e.g., Isoniazid-Acid co-crystals) [4].[6]

  • Homosynthon (Dipole-Dipole):

    
    
    
    • Strength: Weak/Medium.

    • Prevalence:[5] Occurs in pure API forms; drives antiparallel stacking.

Visualization: Synthon Connectivity

SynthonLogic Donor H-Bond Donor (Carboxylic Acid / Amide) Acceptor1 Primary Acceptor (Pyridine Nitrogen) Donor->Acceptor1 Preferred (pKa driven) Acceptor2 Secondary Acceptor (Cyano Nitrogen) Donor->Acceptor2 Steric Control Only Outcome1 Linear Chain / Co-Crystal (High Solubility) Acceptor1->Outcome1 Supramolecular Heterosynthon Outcome2 3D Network / MOF (Porosity) Acceptor2->Outcome2 Metal Coordination

Figure 2: Decision tree for supramolecular assembly. The Pyridine N is the primary acceptor for H-bonds, while the Cyano N often drives metal coordination.

References

  • Nather, C., et al. (2023).[7] Synthesis, crystal structure and properties of chloridotetrakis(pyridine-3-carbonitrile)thiocyanatoiron(II). PMC / NIH. Available at: [Link]

  • Siegler, M. A., et al. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular interactions. PMC / NIH. Available at: [Link]

  • Vass, A., et al. (2024). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile. MDPI Crystals. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 3-Chloro-5-hydroxypyridine-4-carbonitrile

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper handling and disposal of 3-Chloro-5-hydroxypyridine-4-carbonitrile. The protocols outlined belo...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper handling and disposal of 3-Chloro-5-hydroxypyridine-4-carbonitrile. The protocols outlined below are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This document synthesizes technical data with field-proven best practices to provide a self-validating system for waste management.

Hazard Profile & Chemical Characteristics

3-Chloro-5-hydroxypyridine-4-carbonitrile is a halogenated organic compound. While specific toxicological data for this exact compound is not extensively published, its structural components—a chlorinated pyridine ring and a nitrile group—necessitate careful handling. Based on data from structurally similar compounds, it should be treated as a substance that is potentially harmful if swallowed, in contact with skin, or if inhaled, and is expected to cause skin and serious eye irritation[1][2][3][4].

The primary characteristic dictating its disposal pathway is the presence of a chlorine atom, classifying it as a halogenated organic waste .[5][6][7] This classification is critical because halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[7] Improper disposal, such as mixing with non-halogenated solvents or discarding down the drain, can lead to environmental contamination and is a violation of federal and local regulations.[6][8][9][10]

Core Principles of Chemical Waste Management

The disposal of 3-Chloro-5-hydroxypyridine-4-carbonitrile is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][11][12] Adherence to these regulations and your institution's specific Environmental Health & Safety (EHS) protocols is mandatory. The following principles form the foundation of a compliant disposal strategy:

  • Segregation: This is the most critical principle. Halogenated organic waste must always be collected separately from non-halogenated waste.[5][7][13][14] Mixing these waste streams significantly increases disposal costs and complicates the treatment process.[5][14]

  • Identification: All waste must be accurately identified. Never place unknown materials into a waste container.

  • Containment: Waste must be stored in appropriate, compatible, and properly sealed containers to prevent leaks and spills.[8][11]

  • Labeling: Clear and accurate labeling is a strict regulatory requirement.[8][12][13] Every waste container must be labeled the moment the first drop of waste is added.

Operational Plan: Step-by-Step Disposal Protocol

This protocol provides a direct, step-by-step methodology for the safe disposal of 3-Chloro-5-hydroxypyridine-4-carbonitrile and associated waste.

Step 1: Personal Protective Equipment (PPE) and Preparation Before handling the chemical or its waste, ensure you are wearing appropriate PPE:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[15]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal techniques to avoid skin contact.

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.[6]

  • Work Area: Conduct all handling and waste collection within a properly functioning chemical fume hood to minimize inhalation exposure.[1][6]

Step 2: Designate a Halogenated Waste Container

  • Obtain a chemical waste container from your institution's EHS department or approved supplier.

  • The container must be made of a material compatible with halogenated organic compounds (e.g., polyethylene for liquids, though glass may be used).[12]

  • Ensure the container is in good condition, free of damage, and has a secure, leak-proof screw cap.[8][11]

Step 3: Proper Labeling of the Waste Container

  • As soon as you designate the container for use, affix a hazardous waste tag provided by your EHS office.[8][12]

  • The label must include the following information:

    • The words "Hazardous Waste" .[7][8]

    • Full Chemical Name: Write out "3-Chloro-5-hydroxypyridine-4-carbonitrile." Do not use abbreviations or chemical formulas.[8][13]

    • Constituents and Percentages: If it is a mixture, list all components and their approximate percentages.[8]

    • Generator Information: Your name, laboratory, and contact information.[12]

Step 4: Waste Accumulation and Storage

  • Collect all waste containing 3-Chloro-5-hydroxypyridine-4-carbonitrile, including contaminated solids (e.g., weigh paper, gloves, absorbent pads) and solutions, directly into your labeled halogenated waste container.

  • Never mix with other waste categories: Do not add non-halogenated solvents, acids, bases, or oxidizers to this container.[5][14]

  • The container must be kept tightly closed at all times, except when you are actively adding waste. Do not leave a funnel in the opening.[8][10][13]

  • Store the container in a designated Satellite Accumulation Area within your laboratory, at or near the point of generation.[8]

  • It is best practice to use a secondary containment bin to prevent the spread of material in case of a leak.[9]

Step 5: Arranging for Final Disposal

  • Monitor the level of waste in the container. Do not overfill; 90% full is a common limit.[8]

  • Once the container is full or you have completed the project, complete a chemical waste pickup request form as required by your institution's EHS department.[8][12]

  • EHS personnel will then collect the waste for transport to a licensed hazardous waste disposal facility.[16]

ParameterRequirementRationale & Source
Waste Classification Halogenated Organic WasteContains a chlorine atom, requiring specific incineration protocols.[5][7]
Container Type Chemically compatible (e.g., Polyethylene), leak-proof with a screw cap.To prevent chemical degradation of the container and ensure safe containment.[10][11]
Primary Labeling "Hazardous Waste" + Full Chemical Name(s) + Percentages + Start Date.Regulatory compliance (EPA/RCRA) and safety for all handlers.[8][9][12]
Segregation Must be kept separate from non-halogenated, acidic, basic, or reactive waste.Prevents dangerous reactions and reduces high disposal costs.[5][14]
Storage Location Designated Satellite Accumulation Area, under generator's control.Ensures waste is properly managed at its point of origin as per regulations.[8]
Container Status Must be kept closed except when adding waste.Prevents release of volatile compounds and protects against spills.[10][13]
Emergency Procedures: Spill & Exposure Management

Small Spill (Contained within a Fume Hood):

  • Alert personnel in the immediate area.

  • Wearing your full PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[17][18]

  • Carefully collect the contaminated absorbent material using non-sparking tools and place it into your labeled "Halogenated Organic Waste" container.[15]

  • Clean the spill area thoroughly.

Large Spill (Outside of a Fume Hood):

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[13]

  • Prevent entry into the affected area.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Chloro-5-hydroxypyridine-4-carbonitrile.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_WasteContainer Waste Accumulation cluster_EHS EHS & Final Disposal gen Waste Generation|{3-Chloro-5-hydroxypyridine-4-carbonitrile} ppe Step 1: Don PPE Goggles, Gloves, Lab Coat container Step 2: Obtain Container Halogenated Waste Compatible ppe->container labeling Step 3: Label Container 'Hazardous Waste', Chemical Name, Date container->labeling accumulate Step 4: Add Waste Keep container closed labeling->accumulate request Step 5: Request Pickup Fill out EHS Form accumulate->request pickup EHS Collection request->pickup disposal Final Disposal|{Licensed Facility} pickup->disposal

Caption: Disposal workflow for 3-Chloro-5-hydroxypyridine-4-carbonitrile.

References

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